1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
説明
Structure
3D Structure
特性
CAS番号 |
1206970-14-0 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC名 |
1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c1-7-4-10-6-11-9(7)12-3-2-8(13)5-12/h4,6,8,13H,2-3,5H2,1H3 |
InChIキー |
XTOMRZRLYDDKEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN=C1N2CCC(C2)O |
製品の起源 |
United States |
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol chemical structure and properties
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol , a critical intermediate in the development of kinase inhibitors and GPCR ligands.[1][2]
Executive Summary
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1206970-14-0) is a functionalized heterocyclic building block used extensively in modern drug discovery.[1][2] It combines a pyrimidine core —a privileged scaffold in kinase inhibition—with a chiral pyrrolidine moiety , which enhances aqueous solubility and provides a vector for hydrogen bonding interactions. This guide explores its physicochemical properties, synthetic pathways, and strategic utility in structure-activity relationship (SAR) campaigns.[2]
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule consists of a 5-methylpyrimidine ring substituted at the C4 position by a 3-hydroxypyrrolidine ring.[1]
-
Pyrimidine Core: Acts as the primary hydrogen bond acceptor (HBA) motif, often interacting with the hinge region of kinase enzymes.[2]
-
5-Methyl Group: Provides a hydrophobic contact point, often used to induce conformational selectivity or target specific "gatekeeper" residues in protein binding pockets.[2]
-
Pyrrolidin-3-ol: Introduces chirality (typically available as R or S enantiomers) and a solubilizing polar handle.[1][2]
Key Properties Table
| Property | Value / Description |
| IUPAC Name | 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol |
| CAS Number | 1206970-14-0 |
| PubChem CID | 53485932 |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to pale yellow solid / viscous oil |
| LogP (Calc) | ~0.4 (Hydrophilic, favorable for oral bioavailability) |
| TPSA | ~58 Ų (High membrane permeability potential) |
| pKa (Calc) | ~5.8 (Pyrimidine N1), ~14.5 (Hydroxyl) |
| Solubility | Soluble in DMSO, Methanol, DCM; Moderate in Water |
Synthetic Methodology
The synthesis of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1][2] The electron-deficient nature of the pyrimidine ring, activated by the nitrogen atoms, allows for the displacement of a leaving group (typically chloride) by the secondary amine of the pyrrolidine.[2]
Reaction Scheme (Graphviz)
Figure 1: Synthetic route via SₙAr displacement.[2]
Detailed Experimental Protocol
Objective: Synthesis of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol on a 10 mmol scale.
Reagents:
-
3-Pyrrolidinol (0.96 g, 11.0 mmol, 1.1 eq)[2]
-
Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 1.5 eq)[2]
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (20 mL)[2]
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-5-methylpyrimidine in EtOH (20 mL).
-
Addition: Add DIPEA followed by 3-Pyrrolidinol. The reaction is slightly exothermic.[2]
-
Reaction: Heat the mixture to reflux (80°C for EtOH) or 90°C (if using DMF) and stir for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.
-
Workup:
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, 0–10% MeOH/DCM gradient).[2]
-
Yield: Expected yield is 75–85% as a pale yellow solid/oil.[2]
Medicinal Chemistry Applications
This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD) due to its low molecular weight and specific interaction capabilities.[1][2]
Kinase Inhibition (JAK/AKT/CDK)
The pyrimidine ring serves as a hinge-binder.[1][2] The 5-methyl group is critical for selectivity:
-
Selectivity Filter: The methyl group can clash with bulky "gatekeeper" residues (e.g., Methionine or Phenylalanine) in the ATP-binding pocket of certain kinases, thereby excluding the inhibitor from off-target kinases that have smaller gatekeepers (e.g., Threonine).[2]
-
Solvent Exposure: The pyrrolidine ring typically projects towards the solvent-exposed region of the protein.[1] The 3-hydroxyl group can be:
Structural Activity Relationship (SAR) Logic
Figure 2: SAR Deconstruction of the scaffold.
Analytical Characterization
To ensure the integrity of the compound for biological assays, the following analytical standards are recommended:
-
¹H NMR (400 MHz, DMSO-d₆):
-
LC-MS:
-
Chiral Purity:
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[2] Aminopyrimidines can be sensitizers; avoid inhalation of dust/vapors.[2][4]
References
-
PubChem. (n.d.).[2][5] Compound Summary for CID 53485932: 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol.[1][2][6] National Library of Medicine.[2][7] Retrieved March 7, 2026, from [Link][2]
-
Journal of Medicinal Chemistry. (2013). Discovery of AZD5363, a Potent Inhibitor of Akt Kinases (Contextual reference for pyrimidine-pyrrolidine scaffolds). Retrieved from [Link]
Sources
- 1. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. chembk.com [chembk.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-t)pyrimidine-2,4(1H,3H)-dione | C10H14N2O5 | CID 12359151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol | C9H13N3O | CID 53485932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
The C5-Methyl Advantage: A Technical Guide to 5-Methylpyrimidine Derivatives in Medicinal Chemistry
Introduction: The "Magic Methyl" of the Pyrimidine Scaffold
In medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the backbone of nucleobases (cytosine, thymine, uracil) and a vast array of therapeutics.[1][2][3][4][5] However, the specific functionalization at the C5-position represents a critical decision point in lead optimization.
The introduction of a methyl group at C5 (transforming a uracil mimic into a thymine mimic) is not merely a space-filling modification. It is a strategic deployment of the "Magic Methyl" effect , influencing:
-
Conformational Lock: The C5-methyl group restricts rotation of substituents at C4/C6, reducing entropic penalties upon binding.
-
Hydrophobic Anchoring: It provides a specific hydrophobic interaction point (approx. 0.8–1.0 kcal/mol benefit) often required for binding in the major groove of DNA-processing enzymes.
-
Metabolic Shielding: It blocks the C5-position from electrophilic attack or metabolic oxidation, distinguishing the molecule from uracil-based substrates that are rapidly degraded.
This guide details the medicinal chemistry, synthesis, and therapeutic application of 5-methylpyrimidine derivatives.
Medicinal Chemistry Rationale: SAR & Mechanism
The Thymine Mimicry Effect
The biological distinction between Uracil (RNA) and Thymine (DNA) rests entirely on the C5-methyl group. In drug design, 5-methylpyrimidine derivatives exploit this evolutionary divergence to target DNA polymerases and thymidylate synthase.
Key Pharmacological Drivers:
-
Lipophilicity (logP): Addition of a methyl group typically increases logP by ~0.5, improving membrane permeability.
-
Electronic Donor Effect: The methyl group is a weak electron donor (+I effect), slightly increasing the electron density of the pyrimidine ring compared to the unsubstituted analog. This modulates the pKa of the N3 proton, affecting hydrogen bonding strength.
Visualization: Structure-Activity Relationship (SAR)
The following diagram outlines the critical interaction points of the 5-methylpyrimidine pharmacophore.
Caption: SAR map highlighting the structural impact of the C5-methyl group on binding affinity and physicochemical properties.
Case Study: Telbivudine (L-dT)
Telbivudine represents the archetypal success of 5-methylpyrimidine medicinal chemistry. It is the unmodified
| Feature | Description |
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) |
| Indication | Chronic Hepatitis B (HBV) |
| Mechanism | Phosphorylated to triphosphate; competes with TTP for HBV DNA Polymerase.[6] |
| Role of C5-Me | The C5-methyl group ensures the drug is recognized as a Thymidine mimic rather than a Uridine mimic (which would be incorporated into RNA), granting high specificity for DNA synthesis pathways. |
Mechanism of Action Workflow
Caption: The bio-activation cascade of Telbivudine, driven by its structural mimicry of thymidine.
Synthetic Protocols
Constructing the 5-methylpyrimidine core requires robust methodologies. Two primary strategies are employed: De Novo Ring Construction (preferred for scale) and Late-Stage Functionalization (preferred for diversity).
Protocol A: The "Principal Synthesis" (Cyclocondensation)
This method constructs the pyrimidine ring with the methyl group already in place. It is highly scalable and avoids the use of toxic methylating agents like methyl iodide in the final step.
Reaction: Condensation of a urea/amidine derivative with a C5-methylated
Materials:
-
Acetamidine hydrochloride (10 mmol)
-
Ethyl 2-methylacetoacetate (10 mmol) (The source of the C5-methyl)
-
Sodium Ethoxide (21% in ethanol, 25 mL)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Preparation of Base: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube, charge 25 mL of Sodium Ethoxide solution.
-
Addition of Amidine: Add Acetamidine hydrochloride (0.95 g, 10 mmol) to the stirring base solution at room temperature. Stir for 15 minutes to liberate the free amidine base.
-
Cyclization: Dropwise add Ethyl 2-methylacetoacetate (1.44 g, 10 mmol) over 10 minutes.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in minimal water (10 mL).
-
Acidify carefully with glacial acetic acid to pH ~5 to precipitate the hydroxypyrimidine tautomer.
-
-
Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from Ethanol/Water.
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic C5-methyl singlet around
1.8–2.0 ppm. -
Yield: Typically 65–75%.
Protocol B: Late-Stage C5-Lithiation (Functionalization)
Used when the pyrimidine ring is already built but lacks the methyl group. This requires handling organolithiums under inert atmosphere.
Reaction: Directed ortho-lithiation (DoM) followed by electrophilic trapping with Methyl Iodide.
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add the 4-substituted pyrimidine substrate (e.g., 4-methoxypyrimidine) (1.0 eq) dissolved in anhydrous THF.
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-Butyllithium (1.2 eq, 2.5M in hexanes) dropwise over 20 minutes.
-
Note: The C5 position is electronically favored for lithiation if C4 is blocked/directing.
-
-
Incubation: Stir at -78°C for 1 hour to ensure formation of the 5-lithio species.
-
Methylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.
-
Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench: Quench with saturated NH4Cl solution. Extract with EtOAc.[7]
Quantitative Data Summary
The following table summarizes the physicochemical impact of C5-methylation on a standard pyrimidine scaffold (Uracil vs. Thymine comparison).
| Property | Uracil (No Me) | Thymine (C5-Me) | Impact of Methylation |
| Molecular Weight | 112.09 g/mol | 126.11 g/mol | +14.02 Da |
| LogP (Lipophilicity) | -1.07 | -0.62 | Increased lipophilicity (Better membrane crossing) |
| pKa (N3-H) | ~9.5 | ~9.9 | Slightly more basic (Electron donating effect) |
| Base Stacking Energy | Baseline | -1.0 kcal/mol | Enhanced Stability in DNA helix |
| Metabolic Fate | Rapid degradation | Stable/Recycled | Prolonged Half-life |
Future Directions: Covalent Inhibitors & PROTACs
The 5-methylpyrimidine scaffold is evolving. Current research focuses on:
-
Covalent Warheads: Modifying the C5-methyl to a C5-acrylamido group to target non-catalytic cysteines in mutant kinases (e.g., EGFR T790M).
-
PROTAC Linkers: Using the C5 position as a vector for attaching linkers in Proteolysis Targeting Chimeras (PROTACs), as this position often points towards solvent in kinase binding pockets.
Caption: Strategic workflow for accessing 5-methylpyrimidine libraries.
References
-
PubChem. (2024). Telbivudine Compound Summary. National Library of Medicine.[8] [Link]
-
MIMS. (2024). Telbivudine: Mechanism of Action and Clinical Data. MIMS Malaysia. [Link]
-
LiverTox. (2020).[9] Telbivudine: Clinical and Research Information. NCBI Bookshelf. [Link]
-
Oxford Academic. (2022). 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization. Nucleic Acids Research. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Telbivudine | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Escaping Flatland: The Strategic Integration of Novel Heterocyclic Building Blocks in Modern Drug Design
The Paradigm Shift: From Planar to 3D Architectures
Historically, high-throughput screening (HTS) and combinatorial chemistry libraries were heavily dominated by flat, sp2-hybridized (hetero)aromatic scaffolds. These planar molecules were synthetically tractable via robust cross-coupling reactions but often suffered from poor physicochemical properties, leading to high attrition rates in late-stage clinical trials due to off-target toxicity or poor aqueous solubility.
In 2009, Lovering et al. introduced the "Escape from Flatland" hypothesis, demonstrating a statistically significant correlation between the fraction of sp3-hybridized carbons (Fsp3) and the clinical success of drug candidates[1]. Increasing molecular saturation and three-dimensionality enhances target specificity through precise vector projection and improves physicochemical properties such as solubility and metabolic stability[2]. This realization has catalyzed a paradigm shift toward incorporating novel, 3D-enriched heterocyclic building blocks into modern drug discovery campaigns.
Core 3D Heterocyclic Motifs in Lead Optimization
Spirocycles: Conformational Control and Vector Optimization
Spirocycles—bicyclic systems fused at a single quaternary carbon atom—are inherently three-dimensional. They provide distinct exit vectors for substituents, allowing medicinal chemists to probe binding pockets that are inaccessible to planar aromatic rings[3].
-
Mechanistic Advantage: By restricting conformational flexibility, spirocycles minimize the entropic penalty upon target binding[4].
-
Clinical Validation: A premier example is Revumenib, a first-in-class menin-MLL interaction inhibitor approved for acute leukemias. Its central diazaspiro[3.5]nonane core is essential for optimized binding, positioning a protonated piperidine nitrogen to form a critical cation-π interaction with the Tyr319/Tyr323 clamp of the target protein[5]. Furthermore, spirocycles are increasingly utilized as rigid linkers in PROTACs (targeted protein degraders) to optimize molecular properties without violating the rule of five[5].
Oxetanes: The Modern Bioisostere
Oxetanes are highly strained, four-membered oxygen-containing heterocycles. Pioneering work by the Carreira group and researchers at Hoffmann-La Roche established oxetanes as versatile bioisosteres for both gem-dimethyl groups and carbonyl moieties[6].
-
Metabolic Shielding: Replacing a gem-dimethyl group with an oxetane effectively blocks adjacent C–H metabolic weak spots (e.g., preventing cytochrome P450-mediated oxidation) without the unfavorable increase in lipophilicity typically associated with alkyl groups[7].
-
Physicochemical Tuning: The strained C–O–C bond angle exposes the oxygen lone pairs, making the oxetane an exceptionally strong hydrogen-bond acceptor[8]. This polarity significantly enhances aqueous solubility and lowers the basicity (pKa) of adjacent amines, which can improve membrane permeability and reduce hERG liability[6].
Logical workflow integrating 3D heterocyclic building blocks into Hit-to-Lead optimization.
Quantitative Physicochemical Impact
The integration of 3D heterocycles profoundly alters the physicochemical profile of a lead compound. The table below summarizes the typical quantitative and qualitative shifts observed when transitioning from traditional planar or lipophilic groups to novel heterocyclic bioisosteres[6],[1].
| Structural Transformation | Primary Bioisosteric Rationale | Impact on Fsp3 | Impact on Lipophilicity (LogP/LogD) | Impact on Aqueous Solubility |
| Phenyl → Bicyclo[1.1.1]pentane (BCP) | Spacer/Linker replacement | Significant Increase | Neutral to Slight Decrease | Moderate Increase |
| gem-Dimethyl → 3,3-Disubstituted Oxetane | Metabolic shielding | Neutral | Decrease (More polar) | Significant Increase |
| Ketone → 3-Substituted Oxetane | H-bond acceptor retention | Increase | Neutral | Neutral to Slight Increase |
| Piperazine → Diazaspiro[3.5]nonane | Vector expansion, rigidity | Increase | Slight Increase | Variable (Context-dependent) |
Experimental Protocol: Synthesis of a 3-Amino-oxetane Building Block
The most widely utilized oxetane building block in medicinal chemistry campaigns is the 3-amino-oxetane derivative, which serves as a versatile nucleophile for subsequent amide couplings or SNAr reactions[6]. The following self-validating protocol details the reductive amination of oxetan-3-one.
Causality & Experimental Design Choices:
-
Electrophile: Oxetan-3-one is highly electrophilic due to ring strain but prone to ring-opening under harsh acidic or basic conditions. Mild conditions are paramount[9].
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting oxetan-3-one to oxetan-3-ol.
-
Solvent & Additives: 1,2-Dichloroethane (DCE) provides optimal solubility. A catalytic amount of acetic acid (AcOH) is added to facilitate iminium ion formation, especially for weakly nucleophilic amines.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add the primary or secondary amine (1.0 equivalent, e.g., 10 mmol) and dissolve in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Add oxetan-3-one (1.2 equivalents, 12 mmol) to the stirring solution.
-
Critical Step: Add glacial acetic acid (1.2 equivalents) dropwise. This lowers the pH to ~4-5, optimizing the equilibrium for iminium ion formation while avoiding oxetane ring degradation.
-
-
Imine/Iminium Formation:
-
Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours. Monitor the consumption of the amine via TLC or LC-MS.
-
-
Reductive Amination:
-
Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents, 15 mmol) portion-wise over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours.
-
-
Quenching and Work-up:
-
Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO3) solution until gas evolution ceases and the aqueous layer reaches pH 8. Rationale: Neutralizing the acetic acid and destroying excess borohydride prevents product degradation during extraction.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate or DCM/Methanol depending on the amine polarity) to yield the pure 3-amino-oxetane building block.
-
Synthetic workflow for the reductive amination of oxetan-3-one to yield 3-amino-oxetane.
Conclusion
The deliberate integration of highly saturated, 3D heterocyclic building blocks such as spirocycles and oxetanes is no longer a niche strategy but a foundational pillar of modern drug design. By prioritizing Fsp3 enhancement, medicinal chemists can systematically engineer out the liabilities of flatland—optimizing binding thermodynamics, enhancing metabolic stability, and ultimately improving the clinical survivability of next-generation therapeutics.
References
-
The utilization of spirocyclic scaffolds in novel drug discovery | Taylor & Francis | 3
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | NIH | 4
-
The Spirocycle Surge in Drug Discovery | Drug Hunter | 5
-
Chemical Space Exploration of Oxetanes | MDPI | 8
-
Full article: Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis | 7
-
Oxetanes in Drug Discovery Campaigns | ACS Publications | 6
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Academia.edu | 9
-
The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals | Benchchem | 1
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success | scite.ai | 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scite.ai [scite.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. academia.edu [academia.edu]
Fragment-Based Scaffold Engineering: A Technical Guide to 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
Executive Summary
In contemporary medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies heavily on low-molecular-weight, high-quality building blocks that strictly adhere to the "Rule of Three." The compound 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol represents a privileged scaffold, combining a pyrimidine ring—a classic kinase hinge-binding motif—with a hydrophilic, sp3-rich pyrrolidin-3-ol moiety.
This whitepaper details the chemical identity, physicochemical rationale, and validated synthetic methodologies for this specific compound[1]. Designed for researchers and application scientists, this guide provides actionable, self-validating protocols to synthesize and integrate this fragment into early-stage drug discovery campaigns.
Chemical Identity and Core Identifiers
Accurate compound tracking and data integrity are the bedrock of robust Structure-Activity Relationship (SAR) campaigns. The core chemical identifiers and physicochemical properties for 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol are consolidated in Table 1[2].
Table 1: Quantitative Data and Identifiers
| Property | Value |
| Chemical Name | 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol |
| CAS Registry Number | 1206970-14-0 |
| PubChem CID | 53485932 |
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| Typical Commercial Purity | ≥95% |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Structural Rationale in Medicinal Chemistry
The architectural design of this molecule makes it an ideal starting point for fragment evolution:
-
The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. In kinase inhibitor design, these nitrogens frequently interact with the backbone amides of the ATP-binding pocket. The 5-methyl substitution provides a small lipophilic vector that can occupy tight hydrophobic pockets (such as the gatekeeper region), increasing target selectivity without significantly inflating the molecular weight.
-
The Pyrrolidin-3-ol Substituent: The inclusion of an sp3-rich, chiral-capable pyrrolidine ring introduces critical three-dimensionality, allowing the molecule to escape the "flatland" of traditional aromatic inhibitors. The hydroxyl group acts as both a hydrogen bond donor and acceptor, improving aqueous solubility and offering a synthetic vector for further functionalization or solvent-exposed interactions.
Validated Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and scalable route to synthesize 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol is via an SNAr reaction between 4-chloro-5-methylpyrimidine and pyrrolidin-3-ol.
Fig 1: Synthetic workflow and FBDD integration for 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol.
Step-by-Step Protocol
Objective: To achieve >95% purity of the target compound via a scalable SNAr workflow[1].
Reagents:
-
4-Chloro-5-methylpyrimidine (1.0 eq)
-
Pyrrolidin-3-ol (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Absolute Ethanol (Solvent, 0.2 M)
Procedure & Mechanistic Causality:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-methylpyrimidine in absolute ethanol.
-
Base Addition: Add DIPEA to the stirring solution.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution. Without it, the generated HCl would rapidly protonate the secondary amine of pyrrolidin-3-ol, rendering it non-nucleophilic and stalling the reaction completely.
-
-
Nucleophile Addition: Add pyrrolidin-3-ol in one portion.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C for 4–6 hours.
-
Causality: While pyrimidines are generally electron-deficient and primed for SNAr, the 5-methyl group is weakly electron-donating via hyperconjugation. This slightly deactivates the ring compared to unsubstituted pyrimidines. Heating to 80°C provides the necessary thermal activation energy to overcome the loss of aromaticity during the formation of the critical Meisenheimer complex intermediate.
-
-
Monitoring (Self-Validating Step): Monitor reaction progression via LC-MS. The disappearance of the starting material mass (m/z ~128) and the appearance of the product mass (m/z [M+H]+ = 180.1) indicates completion. If the reaction stalls at 50% conversion, verify the pH of the mixture; a drop in pH indicates insufficient DIPEA, leading to nucleophile protonation.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess volatile DIPEA.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0-10% MeOH in DCM).
-
Self-Validating Step: The hydroxyl group makes the product highly polar. If severe streaking occurs on the TLC plate, it indicates unwanted interactions with the acidic silanol groups of the silica gel. Resolve this by pre-treating the silica or adding 1% triethylamine (TEA) to the mobile phase to ensure sharp band elution.
-
Analytical Validation & Quality Control
Before integration into biological assays or fragment libraries, the isolated compound must be rigorously validated to ensure data trustworthiness:
-
1H-NMR (DMSO-d6): Validation requires identifying the characteristic pyrimidine aromatic protons (singlets typically observed around 8.2-8.6 ppm), the 5-methyl singlet (around 2.1 ppm), and the complex multiplets of the pyrrolidine ring (1.8-3.6 ppm). The hydroxyl proton should appear as a broad singlet or doublet around 4.8 ppm.
-
LC-MS: Ensure a single, dominant peak in the UV trace (254 nm) corresponding to a mass of 180.1 [M+H]+[2].
Conclusion
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 1206970-14-0) is a highly versatile, Rule-of-Three compliant building block. By understanding the mechanistic nuances of its SNAr synthesis—specifically the necessity of basic conditions to maintain nucleophilicity and thermal activation to overcome hyperconjugative deactivation—drug discovery teams can efficiently synthesize and deploy this scaffold in the pursuit of novel targeted therapeutics.
References
-
PubChem (National Center for Biotechnology Information). "1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol | C9H13N3O | CID 53485932 - structure, chemical names, physical and chemical properties." Accessed via NIH PubChem Database. URL:[Link]
Sources
Therapeutic Potential of 4-Substituted 5-Methylpyrimidine Analogs: A Comprehensive Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter the pyrimidine scaffold. However, the specific 4-substituted 5-methylpyrimidine motif stands out as a highly privileged structure in contemporary medicinal chemistry[1]. Its synthetic accessibility, combined with a unique spatial geometry that perfectly mimics endogenous nucleobases and ATP, makes it an exceptional foundation for targeted therapeutics.
This whitepaper provides an in-depth technical analysis of the 4-substituted 5-methylpyrimidine class. We will explore the mechanistic rationale behind its target engagement—spanning oncology (kinase inhibition) and infectious diseases (enzymatic inhibition)—and detail self-validating synthetic protocols designed to ensure high-fidelity library generation for drug discovery campaigns.
Mechanistic Rationale & Target Engagement
The therapeutic versatility of 5-methylpyrimidine derivatives stems from their ability to participate in highly specific hydrogen-bonding networks while leveraging the C5-methyl group for hydrophobic packing.
Kinase Inhibition in Oncology (JAK2 & FLT3)
In the treatment of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), the ATP-binding pockets of kinases like JAK2 and FLT3 are primary targets. The 5-methylpyrimidine core acts as an ATP competitive inhibitor. The pyrimidine nitrogens serve as critical hydrogen bond acceptors in the kinase hinge region, while the 4-substitution (often an amine or functionalized aryl group) projects into the solvent-exposed region or the DFG-out pocket to achieve selectivity[2][3]. For instance, recent developments in N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have yielded compounds with extraordinary JAK2 potency (IC50 = 5 nM) and high selectivity over JAK1/3[3].
Enzymatic Inhibition in Infectious Diseases
Beyond oncology, this scaffold is a potent weapon against antimicrobial resistance. In Gram-positive bacteria (S. aureus, S. pneumoniae), 5-methylpyrimidine analogs effectively inhibit Thymidylate Kinase (TMK) by mimicking the natural thymidine substrate[4]. The C5-methyl group is essential here, as it perfectly occupies the hydrophobic sub-pocket of the TMK active site, while the 4-substitution dictates membrane permeability and whole-cell efficacy[4]. Additionally, pyrimidine derivatives have shown profound efficacy against multi-drug resistant tuberculosis by targeting the InhA enzyme[1].
Mechanism of action for 5-methylpyrimidine-based kinase inhibitors in oncology.
Quantitative Data Profile
To contextualize the potency of this scaffold, the following table summarizes the quantitative performance of various 4-substituted 5-methylpyrimidine derivatives across distinct therapeutic targets based on recent literature.
| Target | Disease Indication | Representative Derivative/Compound | Potency (IC50 / MIC) | Source |
| JAK2 | Myeloproliferative Neoplasms | Compound A8 (N-(4-(aminomethyl)phenyl)pyrimidin-2-amine deriv) | 5 nM | [3] |
| FLT3-ITD | Acute Myeloid Leukemia | 3-(2-chloro-5-methylpyrimidine-4-yl)-1H-indole derivative | < 10 nM | [2] |
| InhA | MDR/XDR Tuberculosis | Compound 30 (Pyrimidine-based InhA inhibitor) | 0.6 μM | [1] |
| TMK | Gram-Positive Infections | Compound 18 (Thymidylate Kinase Inhibitor) | High affinity (species-dependent) | [4] |
Synthetic Workflows & Self-Validating Protocols
The most robust approach to generating a library of these compounds begins with 2,4-dichloro-5-methylpyrimidine . The synthesis relies on the inherent difference in electrophilicity between the C2 and C4 positions. The C4 position is kinetically favored for Nucleophilic Aromatic Substitution (SNAr), allowing for sequential, regioselective functionalization[1][3].
Step-by-step synthetic workflow for 4-substituted 5-methylpyrimidine analogs.
Protocol 1: Regioselective SNAr at the C4 Position
Causality Focus: Why use DIPEA in DMF at 0°C to room temperature? N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct generated during the substitution without competing with your primary/secondary amine nucleophile. Keeping the initial temperature low (0°C) maximizes the regioselectivity for the C4 position over the C2 position, preventing the formation of symmetric diamines.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2,4-dichloro-5-methylpyrimidine in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add 2.0 equivalents of DIPEA. Stir for 5 minutes at 0°C.
-
Nucleophile Addition: Dropwise, add 1.05 equivalents of the desired amine (e.g., an aniline or aliphatic amine) dissolved in a minimal amount of DMF.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature. Monitor via TLC or LC-MS. The reaction typically completes within 2–4 hours.
-
Quench & Extraction: Quench with ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: Purify via flash chromatography. Crucial validation: Run a ¹H-NMR. You must observe the disappearance of the C4-chloride and the preservation of the C2-chloride. The pyrimidine C6 proton will typically shift upfield due to the electron-donating effect of the newly introduced amine. Do not proceed to Protocol 2 until purity is >95% via UPLC.
Protocol 2: Buchwald-Hartwig Amination at the C2 Position
Causality Focus: The C2-chloride is significantly less reactive than the C4-chloride. Standard SNAr requires harsh conditions (high heat, sealed tubes) that often degrade complex functional groups. Therefore, we employ Palladium-catalyzed Buchwald-Hartwig cross-coupling[1][3]. The choice of ligand (e.g., Xantphos or BrettPhos) is critical to facilitate the reductive elimination step and prevent dead-end palladium complexes.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the 4-substituted-2-chloro-5-methylpyrimidine intermediate, 1.2 eq of the secondary amine, and 2.0 eq of sodium tert-butoxide (NaOtBu).
-
Catalyst Loading: Add 5 mol% Pd₂(dba)₃ and 10 mol% Xantphos.
-
Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous 1,4-dioxane (0.1 M). Degas the solvent by sparging with Argon for 10 minutes.
-
Heating: Heat the mixture to 90°C–100°C for 8–12 hours.
-
Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Self-Validation Checkpoint: Purify via preparative HPLC. Confirm the final mass via High-Resolution Mass Spectrometry (HRMS). The isotopic pattern of chlorine must be completely absent, confirming total displacement.
Conclusion & Future Perspectives
The 4-substituted 5-methylpyrimidine scaffold remains a cornerstone in the architecture of modern therapeutics. By meticulously controlling the regioselectivity of its functionalization, researchers can fine-tune both the pharmacodynamic target engagement (e.g., shifting from JAK2 to FLT3 selectivity) and the pharmacokinetic profile (modulating log D for Gram-positive bacterial penetration)[4]. As we push toward personalized medicine and combat rising antimicrobial resistance, mastering the synthetic and mechanistic nuances of this privileged scaffold will be indispensable for the next generation of drug discovery professionals.
References
-
Recent Advances in Pyrimidine-Based Drugs - PMC (nih.gov) URL:[Link]
- US10870639B2 - Pyrimidine compounds and pharmaceutical compositions for preventing or treating cancers including the same - Google Patents URL
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC (nih.gov) URL:[Link]
-
Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) - Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10870639B2 - Pyrimidine compounds and pharmaceutical compositions for preventing or treating cancers including the same - Google Patents [patents.google.com]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship (SAR) of Pyrimidinyl-Pyrrolidinols: A Privileged Pharmacophore in Kinase Inhibition and GPCR Antagonism
Executive Summary
In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems to molecules with higher sp3 character is a proven strategy to improve clinical success rates. The pyrimidinyl-pyrrolidinol scaffold represents a highly versatile, privileged pharmacophore that elegantly balances these structural demands. By coupling a rigid, aromatic pyrimidine core (an excellent adenine bioisostere) with a chiral, sp3-rich pyrrolidinol ring, drug designers can achieve exquisite target selectivity, enhanced aqueous solubility, and robust metabolic stability.
This technical guide explores the structure-activity relationship (SAR) of pyrimidinyl-pyrrolidinols, analyzing their divergent applications as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in immunology/oncology and as P2Y12 receptor antagonists in cardiovascular medicine.
Mechanistic Rationale: The Pyrimidinyl-Pyrrolidinol Scaffold
As a Senior Application Scientist, I approach scaffold design not as a random screening exercise, but as a deliberate engineering of molecular interactions. The success of the pyrimidinyl-pyrrolidinol motif relies on the synergistic function of its two halves:
-
The Pyrimidine Core (The Anchor): The pyrimidine ring acts as a rigid hinge-binder. In ATP-competitive kinase inhibitors, the nitrogen atoms of the pyrimidine ring form critical, directional hydrogen bonds with the backbone amides of the hinge region (e.g., Val828 in PI3Kδ)[1].
-
The Pyrrolidinol Ring (The Vector): Replacing traditional carbocycles (like cyclopentane) or acyclic amines with a pyrrolidinol ring serves three distinct causal functions:
-
Conformational Rigidity: The 5-membered pyrrolidine ring restricts conformational flexibility compared to piperidine, locking the hydroxyl group in an optimal vector for hydrogen bonding with the target's affinity pocket[2].
-
Physicochemical Optimization: The introduction of the polar hydroxyl group and the basic tertiary amine significantly lowers the lipophilicity (logP) compared to carbocyclic analogs. This improves aqueous solubility and limits off-target hERG liabilities[3].
-
Stereospecificity: The chiral centers of the pyrrolidinol allow for precise spatial tuning. The (S)-enantiomer often projects the hydroxyl group perfectly to act as a hydrogen bond donor, whereas the (R)-enantiomer introduces steric clashes, explaining the steep SAR drop-off between enantiomers[2].
-
Workflow for the synthesis and SAR evaluation of pyrimidinyl-pyrrolidinols.
Case Study 1: PI3Kδ Inhibition (Immunomodulation & Oncology)
Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase essential for the proliferation and survival of immune cells. Its overactivity is implicated in asthma, chronic obstructive pulmonary disease (COPD), and B-cell malignancies[1].
Recent developments in pyrazolo[1,5-a]pyrimidine derivatives demonstrate the power of the pyrrolidinol moiety. Researchers discovered that appending an (S)-3-pyrrolidinol group to the C(2) position of the pyrazolo-pyrimidine core via reductive amination yielded highly potent and selective PI3Kδ inhibitors[2]. The (S)-stereocenter directs the hydroxyl group to form a critical hydrogen bond within the affinity pocket, while the basic amine interacts with solvent-exposed regions, improving the drug's pharmacokinetic profile.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidinyl-pyrrolidinols (PI3Kδ Inhibition)
| Compound | C(2) Substitution | Stereochemistry | PI3Kδ IC50 (nM) | Selectivity (PI3K α/δ) |
| 15 (Precursor) | Aldehyde | None | >10,000 | N/A |
| 21 | 3-pyrrolidinol | (S) | 45 | >100x |
| 22 | 3-pyrrolidinol | (R) | 320 | 15x |
| 54 (CPL302253) | Indol-4-yl + 3-pyrrolidinol | (S) | 2.8 | >500x |
Data summarized from Stypik et al., demonstrating the profound impact of the (S)-pyrrolidinol stereocenter on target affinity[2],[1].
Case Study 2: P2Y12 Receptor Antagonism (Cardiovascular)
The P2Y12 receptor is a G-protein coupled receptor (GPCR) activated by ADP, playing a central role in platelet aggregation. In the pursuit of reversible, orally active antiplatelet agents (which ultimately led to the discovery of ticagrelor), AstraZeneca explored triazolo[4,5-d]pyrimidinyl compounds[3].
A critical SAR breakthrough occurred when the cyclopentanediol ring of earlier ATP analogs was replaced with a pyrrolidinol ring. The nitrogen atom in the pyrrolidine ring allowed for the formation of pharmaceutically acceptable salts, drastically improving oral bioavailability. Furthermore, the specific stereochemistry of the pyrrolidinol ring was required to mimic the ribose sugar of ADP, maintaining essential hydrogen bonds with the extracellular loops of the P2Y12 receptor[3].
Table 2: Stereochemical SAR of Triazolo[4,5-d]pyrimidinyl-pyrrolidinols
| Compound | Core Scaffold | Ring Modification | Platelet Aggregation IC50 (μM) |
| Ticagrelor (Ref) | Triazolo[4,5-d]pyrimidine | Cyclopentanediol | 0.01 |
| Analog A | Triazolo[4,5-d]pyrimidine | (3R)-pyrrolidinol | 0.05 |
| Analog B | Triazolo[4,5-d]pyrimidine | (3S)-pyrrolidinol | >1.0 |
Data synthesized from Teobald, US6767910B1, highlighting the stereospecific requirements for GPCR antagonism[3].
Mechanism of action for pyrimidinyl-pyrrolidinol inhibitors in cellular pathways.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation for the reagent choice and a built-in quality control metric.
Protocol A: Synthesis of Pyrimidinyl-Pyrrolidinols via Reductive Amination
Objective: Chemoselective coupling of a pyrimidinyl aldehyde with a chiral pyrrolidinol.
-
Preparation: Dissolve the pyrimidinyl aldehyde (1.0 eq) and (S)-3-pyrrolidinol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: DCM is chosen for its aprotic nature, preventing premature hydrolysis of the intermediate imine.
-
-
Imine Formation: Stir the mixture at room temperature for 2 hours.
-
Self-Validation: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when >90% conversion to the imine mass is observed.
-
-
Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Causality: STAB is a mild reducing agent that selectively reduces imines over aldehydes, preventing the formation of unwanted primary alcohol byproducts[2]. Furthermore, it tolerates the unprotected hydroxyl group of the pyrrolidinol.
-
-
Quench & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x).
-
Purification: Purify the crude product using flash column chromatography (amino-functionalized silica gel, 0–10% MeOH in DCM).
-
Self-Validation: Confirm the final structure and stereochemical purity (>98% ee) using 1H-NMR and chiral HPLC.
-
Protocol B: In Vitro PI3Kδ Kinase Activity Assay
Objective: Determine the IC50 of the synthesized pyrimidinyl-pyrrolidinol compound.
-
Reagent Preparation: Prepare a 384-well low-volume white microplate. Dilute the recombinant PI3Kδ enzyme, PIP2 lipid substrate, and ATP in kinase buffer (50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EGTA).
-
Compound Addition: Dispense the pyrimidinyl-pyrrolidinol inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM) into the wells.
-
Self-Validation: Include Idelalisib as a positive control and DMSO as a vehicle (negative) control.
-
-
Reaction Initiation: Add the ATP/PIP2 mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add the ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
-
Causality: A luminescence-based ADP detection assay is utilized because it directly measures ATP consumption, avoiding the fluorescence interference commonly caused by highly conjugated pyrimidine compounds[1].
-
-
Data Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor for the plate.
-
Self-Validation: The assay data is only accepted if the Z'-factor is >0.5, confirming a robust signal-to-background ratio. IC50 values are derived using a 4-parameter logistic non-linear regression model.
-
References
-
Stypik, M., et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals, 2022.[2]
- URL
-
Stypik, M., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." Pharmaceuticals, 2022, 15, 949.[1]
- URL
-
Teobald, B. J. "Triazolo[4,5-d]pyrimidinyl compounds." US Patent 6,767,910 B1, AstraZeneca AB, 2004.[3]
- URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6767910B1 - Triazolo[4,5-d]pyrimidinyl compounds - Google Patents [patents.google.com]
Literature Review and Synthetic Methodology for 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
Executive Summary
The compound 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1206970-14-0) is a highly valuable heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery[1][2]. Pyrimidine-pyrrolidine scaffolds are frequently integrated into the design of advanced therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), such as those targeting PRMT4[3]. The synthesis of this compound relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-5-methylpyrimidine and pyrrolidin-3-ol[4][5]. This whitepaper provides an authoritative, in-depth guide to the mechanistic rationale, reaction optimization, and self-validating experimental protocols required to synthesize this core structure with high fidelity.
Mechanistic Rationale: The SNAr Pathway
The construction of the pyrimidine-pyrrolidine core leverages the inherent electronic properties of the pyrimidine ring. Pyrimidine is an electron-deficient heterocycle due to the presence of two highly electronegative nitrogen atoms, which withdraw electron density from the carbon centers[5]. This electron deficiency makes the C-2, C-4, and C-6 positions highly susceptible to nucleophilic attack.
In the case of 4-chloro-5-methylpyrimidine, the C-4 position is activated by the adjacent nitrogen and the chloride leaving group. The reaction proceeds via a two-step addition-elimination (SNAE) mechanism[4][5]:
-
Nucleophilic Attack : The secondary amine of pyrrolidin-3-ol attacks the electrophilic C-4 carbon, forming a negatively charged intermediate known as the Meisenheimer complex.
-
Elimination : The complex collapses, expelling the chloride ion and restoring the aromaticity of the pyrimidine ring.
Causality in Reagent Selection : The 5-methyl group is weakly electron-donating and provides slight steric hindrance, which marginally deactivates the C-4 position compared to an unsubstituted pyrimidine. Consequently, the reaction requires thermal activation and a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to scavenge the generated HCl, preventing the protonation of the pyrrolidin-3-ol nucleophile and driving the equilibrium forward.
Nucleophilic Aromatic Substitution (SNAr) pathway for target synthesis.
Reaction Optimization & Quantitative Analysis
Solvent selection and base pairing are critical parameters in optimizing SNAr reactions[6]. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are traditionally favored because they stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step[5]. However, recent advances in green chemistry demonstrate that SNAr aminations of heteroaryl chlorides can also proceed efficiently in aqueous or alcoholic media using inorganic bases[7].
The following table summarizes the quantitative optimization data for the amination of 4-chloro-5-methylpyrimidine based on established literature parameters for similar scaffolds:
| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Conversion (%) | Rationale / Causality |
| DMF | DIPEA (2.0) | 80 | 12 | >95% | Optimal stabilization of the anionic intermediate; high yield[5][6]. |
| EtOH | Et₃N (2.0) | 80 | 16 | 82% | Protic solvent slightly dampens nucleophilicity via hydrogen bonding. |
| Water | KF (2.0) | 100 | 18 | 75% | "Green" conditions; KF acts as a mild base and hydrogen-bond acceptor[7]. |
| THF | K₂CO₃ (2.0) | 65 | 24 | 45% | Poor solubility of inorganic base; lower boiling point limits thermal activation. |
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints (e.g., LC-MS monitoring) and specific workup causality.
Materials Required:
-
4-Chloro-5-methylpyrimidine (1.0 eq, limiting reagent)
-
Pyrrolidin-3-ol (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF (Reaction Solvent)
-
5% Aqueous LiCl solution (Workup Reagent)
Step-by-Step Methodology:
-
Reaction Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-methylpyrimidine (10 mmol, 1.28 g) in anhydrous DMF (15 mL) under a nitrogen atmosphere.
-
Reagent Addition : Add pyrrolidin-3-ol (12 mmol, 1.04 g) in one portion, followed by the dropwise addition of DIPEA (20 mmol, 3.48 mL). Causality: DIPEA is added last to prevent premature degradation of the chloropyrimidine and to immediately neutralize the HCl generated upon nucleophilic attack.
-
Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir for 12 hours.
-
In-Process Control (Self-Validation) : After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The reaction is deemed complete when the starting material peak (
129 [M+H]⁺) is fully consumed, and the product peak ( 180.1 [M+H]⁺) dominates the chromatogram[1]. -
Quenching & Extraction : Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Specialized Wash : Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly miscible with Ethyl Acetate. The LiCl wash selectively partitions the DMF into the aqueous phase, preventing it from co-eluting during chromatography and ruining crystallization.
-
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (95:5). The product, 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol, elutes as a distinct band.
Step-by-step experimental workflow for the synthesis and purification.
Analytical Characterization
To confirm the structural integrity of the synthesized 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol (Molecular Weight: 179.22 g/mol )[1], the following analytical profile should be verified:
-
HRMS (ESI) : Calculated for C₉H₁₄N₃O⁺ [M+H]⁺: 180.1131; Found: 180.1135.
-
¹H NMR (400 MHz, CDCl₃) : The pyrimidine protons will appear distinctly downfield (e.g., ~8.5 ppm and ~8.1 ppm) due to the electron-withdrawing nature of the ring nitrogens. The 5-methyl group will appear as a sharp singlet around ~2.3 ppm. The pyrrolidine protons will present as complex multiplets between 1.8–3.8 ppm, with the methine proton adjacent to the hydroxyl group shifted furthest downfield within the aliphatic region.
References
- CymitQuimica. "CAS 1206970-14-0: 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol".
- PubChem - NIH. "1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol".
- MedKoo Biosciences. "C199 | APROTAC targeting PRMT4".
- ResearchGate. "Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism".
- Benchchem. "5-Methyl-2-(methylthio)pyrimidine|Research Chemical".
- ResearchGate. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?".
- RSC Publishing. "The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic Chemistry".
Sources
- 1. CAS 1206970-14-0: 1-(5-Metil-4-pirimidinil)-3-pirrolidinol [cymitquimica.com]
- 2. 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol | C9H13N3O | CID 53485932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Bioisosteric Optimization of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
Executive Summary
The scaffold 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, TYK2, CDK) and GPCR modulation (e.g., Histamine H4). Its architecture combines a pseudo-purine core (5-methylpyrimidine) capable of hinge-binding interactions with a solubilizing, chiral polar handle (pyrrolidin-3-ol).
This guide provides a comprehensive technical analysis of bioisosteric replacement strategies for this scaffold. It moves beyond simple structural modification to explore the causality of these changes—how specific atomic substitutions modulate potency, selectivity, metabolic stability (ADME), and physicochemical properties.
Structural Deconstruction & Pharmacophore Analysis
To successfully apply bioisosterism, one must first understand the functional role of each moiety within the parent molecule.
The Core: 5-Methylpyrimidine[1]
-
Role: Acts as the primary aromatic anchor. In kinase inhibitors, N1 typically serves as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH.
-
The 5-Methyl Group: A critical "metabolic handle." It provides a hydrophobic contact (filling the gatekeeper pocket in some kinases) but is metabolically liable to oxidation (benzylic hydroxylation).
-
Electronic Character: The pyrimidine ring is electron-deficient (
-deficient), making the C4 position highly reactive toward Nucleophilic Aromatic Substitution ( ).
The Linker/Solubilizer: Pyrrolidin-3-ol
-
Role: The pyrrolidine nitrogen forms the linkage to the heteroaromatic core. The
character breaks planarity, improving solubility. -
The 3-Hydroxyl Group: Provides a Hydrogen Bond Donor/Acceptor (HBD/HBA) motif. In many crystal structures, this group interacts with solvent fronts or specific ribose-binding pocket residues (e.g., Asp/Glu residues).
-
Chirality: The C3 stereocenter (
or ) allows for probing the spatial constraints of the target pocket.
Bioisosteric Replacement Strategies[2][3]
The following decision matrix outlines high-value bioisosteric swaps, categorized by the specific property they aim to optimize.
Core Hopping (The Heterocycle)
Objective: Modulate H-bond capability and Reduce Oxidative Metabolism.
| Replacement | Structure Type | Rationale & Effect |
| Pyridine | 3-Picoline analog | Basicity Increase: Removing N3 increases the basicity of the remaining nitrogen. Useful if the target requires a stronger H-bond acceptor or if solubility at low pH needs boosting. |
| Pyrazine | 1,4-Diazine | Dipole Reorientation: Shifts the H-bond acceptor vector. Often used to evade steric clashes in the hinge region. |
| Triazine | 1,3,5-Triazine | Electron Deficiency: Increases the acidity of the system. useful for covalent inhibitor design where the core activates a warhead (e.g., acrylamide). |
| Deazapurine | Fused System | Adenine Mimicry: Fusing a pyrrole ring (e.g., pyrrolo[2,3-d]pyrimidine) mimics the full adenosine core of ATP, significantly increasing potency (seen in Tofacitinib). |
Substituent Tuning (The 5-Position)
Objective: Block Metabolism and Tune Electronics.
-
Methyl (
) Chlorine ( ):-
Effect: Chlorine is a classic lipophilic bioisostere for methyl. It blocks benzylic oxidation (improving
) while maintaining the hydrophobic fill. The electron-withdrawing nature of Cl further activates the C4 position for synthesis.
-
-
Methyl (
) Trifluoromethyl ( ):-
Effect: Increases metabolic stability and local lipophilicity but significantly alters the dipole moment.
-
-
Methyl (
) Cyclopropyl:-
Effect: A steric bulk increase. Useful for probing the depth of the hydrophobic pocket (e.g., the "gatekeeper" residue in kinases).
-
Linker Modulation (The Amine)
Objective: Conformational Restriction and Solubility.
-
Pyrrolidine
Azetidine: Reduces lipophilicity (lower LogD) and molecular weight. The strained ring alters the vector of the 3-substituent. -
Pyrrolidine
Piperidine: Increases steric bulk. Often used if the pyrrolidine is too small to achieve optimal van der Waals contact. -
3-OH
3-Fluoro: The "Polar Hydrophobic" effect. Fluorine mimics the dipole of OH but acts only as a weak HBA (no HBD). Essential for testing if the H-bond donor of OH is required for binding.
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for optimizing the 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol scaffold.
Caption: Figure 1. Strategic decision tree for bioisosteric modification of the parent scaffold.
Synthetic Methodologies
The synthesis of this scaffold and its isosteres relies heavily on Nucleophilic Aromatic Substitution (
Protocol: Coupling (Standard)
This protocol is self-validating: the reaction color change and TLC monitoring provide immediate feedback.
Materials:
-
4-Chloro-5-methylpyrimidine (1.0 eq)
-
Pyrrolidin-3-ol (1.2 eq, commercially available as racemate or enantiopure)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloro-5-methylpyrimidine (1.0 mmol) in EtOH (5 mL) in a microwave vial or round-bottom flask.
-
Addition: Add Pyrrolidin-3-ol (1.2 mmol) followed by TEA (2.0 mmol).
-
Note: If using the hydrochloride salt of the amine, increase base to 3.0 eq.
-
-
Reaction: Heat the mixture to 80°C (thermal) or 100°C (microwave) for 1-2 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a more polar, UV-active spot.
-
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).
Protocol: Buchwald-Hartwig Coupling (Alternative)
Use Case: When the core is less activated (e.g., Pyridine isosteres) or the amine is sterically hindered.
Materials:
-
Pd source:
(2 mol%) -
Ligand: Xantphos or BINAP (4 mol%)
-
Base:
or NaOtBu (1.5 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Workflow Diagram:
Caption: Figure 2. Synthetic route selection based on the electronic properties of the heterocyclic core.
Case Studies & Applications
The relevance of this scaffold is grounded in successful drug discovery campaigns.
JAK Inhibitor Evolution (Tofacitinib Analogs)
The 4-aminopyrimidine motif is structurally homologous to the pyrrolo[2,3-d]pyrimidine core of Tofacitinib (JAK inhibitor).
-
Bioisosteric Shift: Researchers often start with the simplified pyrimidine (the subject of this guide) to establish SAR before fusing the ring to create the deazapurine core.
-
Impact: The fused system generally increases potency by 10-100 fold due to additional Van der Waals contacts in the ATP binding pocket, but the simplified pyrimidine often has better solubility and lower molecular weight [1].
CHK1 Inhibitors
In the development of Checkpoint Kinase 1 (CHK1) inhibitors, the 5-substituent on the pyrimidine ring is critical.
-
Modification: Replacing the 5-methyl group with a 5-cyano or 5-nitro group drastically alters the electronic landscape, often improving selectivity against CDK2.
-
Linker Role: The pyrrolidin-3-ol amine specifically targets solvent-exposed acidic residues, improving the pharmacokinetic profile [2].
Experimental Validation: Physicochemical Assays
Trustworthy data requires rigorous assay protocols.
Kinetic Solubility Assay (Nephelometry)
Purpose: To determine if the bioisosteric change (e.g., OH
-
Stock Prep: Prepare 10 mM DMSO stock of the test compound.
-
Dilution: Spike into pH 7.4 PBS buffer to final concentrations of 1, 10, 50, and 100
. -
Incubation: Shake for 2 hours at room temperature.
-
Measurement: Read light scattering via Nephelometer or UV-Vis plate reader (absorbance baseline shift).
-
Validation: Use Caffeine (High Sol) and Carbamazepine (Low Sol) as controls.
Lipophilicity (LogD)
Purpose: To verify if the 5-Me
-
Method: Shake-flask method (Octanol/PBS pH 7.4).
-
Quantification: LC-MS/MS analysis of both phases.
-
Calculation:
.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity. Journal of Medicinal Chemistry, 49(7), 2155–2167. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Lombardo, F., et al. (2014). In Silico ADME/Tox: Why Models Fail. Journal of Medicinal Chemistry, 57(11), 4397-4405. [Link]
-
Blasina, A., et al. (2008). Breaching the DNA Damage Response via Checkpoint Kinase 1 Inhibition Sensitizes p53-Deficient Tumors to DNA Damaging Therapeutics. Cancer Research, 68(13), 5355-5363. [Link]
Application Note: Synthesis of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol via SnAr Reaction
Executive Summary
This application note details the optimized protocol for the synthesis of 1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol via Nucleophilic Aromatic Substitution (SnAr). While pyrimidine functionalization is a staple in medicinal chemistry, the presence of the electron-donating 5-methyl group introduces specific electronic constraints that require tailored reaction conditions compared to electron-deficient analogs (e.g., 5-nitropyrimidines). This guide provides a mechanistic rationale, a robust experimental procedure, and critical process parameters (CPPs) to ensure high yield and regioselectivity.
Introduction & Retrosynthetic Analysis
The target molecule, 1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol , is a valuable pharmacophore often found in kinase inhibitors and GPCR ligands. The synthesis relies on the displacement of a leaving group (typically chloride) at the C4 position of the pyrimidine ring by the secondary amine of pyrrolidin-3-ol.
Mechanistic Insight
The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4]
-
Activation: The pyrimidine ring nitrogens withdraw electron density, activating the C4 and C6 positions.
-
Nucleophilic Attack: The pyrrolidine nitrogen attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The chloride ion is expelled, restoring aromaticity.[2][5]
Critical Consideration: The 5-methyl group exerts a weak inductive electron-donating effect (+I). This slightly increases electron density at the C4 center compared to unsubstituted pyrimidine, potentially raising the activation energy barrier. Consequently, this reaction often requires thermal activation (reflux or microwave) compared to more electron-deficient substrates.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the SnAr reaction. The 5-methyl group stabilizes the ground state but does not prevent nucleophilic attack at C4.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Key Properties |
| 4-Chloro-5-methylpyrimidine | 1.0 | Electrophile | Solid/Oil, hygroscopic. Store under N2. |
| Pyrrolidin-3-ol | 1.2 | Nucleophile | Viscous oil. Ensure no water content. |
| DIPEA (Hünig's Base) | 2.0 - 3.0 | Acid Scavenger | Non-nucleophilic base. |
| Isopropanol (IPA) | Solvent | Medium | Protic solvent stabilizes leaving group (Cl-). |
| Ethanol (Alternative) | Solvent | Medium | Green alternative, lower boiling point. |
Method A: Thermal Reflux (Standard Bench Protocol)
Recommended for scale-up (>1g) due to ease of control.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Charge 4-chloro-5-methylpyrimidine (1.0 eq) and Isopropanol (10 mL/mmol). Stir until dissolved.
-
Addition: Add DIPEA (2.5 eq) followed by pyrrolidin-3-ol (1.2 eq).
-
Note: Adding the amine last ensures the base is present to neutralize HCl immediately upon formation.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) .
-
Monitoring: Monitor by LCMS or TLC (5% MeOH in DCM) every hour.
-
Expectation: Reaction typically reaches completion in 4–12 hours. The 5-methyl group may slow kinetics compared to unsubstituted pyrimidines.
-
-
Workup:
Method B: Microwave Assisted (High Throughput)
Recommended for optimization or library synthesis (<100mg).
-
Setup: Charge a microwave vial with 4-chloro-5-methylpyrimidine (1.0 eq), pyrrolidin-3-ol (1.5 eq), and DIPEA (3.0 eq) in Ethanol (3 mL/mmol).
-
Irradiation: Heat to 120°C for 20–40 minutes .
-
Caution: Ensure the vessel is rated for the pressure generated by ethanol at 120°C.
-
-
Workup: Direct concentration or dilute with water and extract as above.
Critical Process Parameters (CPPs) & Troubleshooting
Solvent Effects on SnAr
The choice of solvent profoundly impacts the reaction rate.
| Solvent | Type | Rate Impact | Recommendation |
| Isopropanol/Ethanol | Polar Protic | Moderate | Preferred. Solvates the leaving chloride ion, facilitating the elimination step. |
| DMF/DMSO | Polar Aprotic | Fast | Use if reaction is sluggish. Enhances nucleophilicity of the amine but harder to remove during workup. |
| THF/DCM | Non-polar | Slow | Generally avoid for SnAr on deactivated pyrimidines. |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: The 5-methyl group deactivation is stronger than anticipated.
-
Solution: Switch solvent to n-Butanol (higher reflux temp: 117°C) or DMF (100°C). Increase nucleophile to 2.0 eq.
-
-
Issue: O-Alkylation vs. N-Alkylation.
-
Observation: Pyrrolidin-3-ol has two nucleophilic sites (NH and OH).
-
Control: Under neutral/mildly basic conditions (DIPEA), N-alkylation is kinetically favored by orders of magnitude. Avoid strong anionic bases (NaH) which would deprotonate the alcohol and promote O-alkylation.
-
-
Issue: Hydrolysis Product (4-Hydroxy-5-methylpyrimidine).
Purification & Quality Control Workflow
The amphoteric nature of the product (basic pyrimidine N, secondary alcohol) allows for specific purification strategies.
Figure 2: Acid-Base extraction workflow to isolate the basic pyrimidine product from non-basic impurities.
Analytical Validation
-
1H NMR (DMSO-d6): Look for the diagnostic pyrimidine singlet (C2-H) around 8.0–8.5 ppm . The 5-methyl group will appear as a singlet around 2.0–2.2 ppm . The pyrrolidine protons will show complex splitting between 1.5–3.5 ppm.
-
LCMS: Expect [M+H]+ peak at 194.1 m/z (Calculated MW: 193.24).
References
-
BenchChem Technical Support. (2025).[2] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
Royal Society of Chemistry. (2022). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
National Institutes of Health (PubChem). (2025). 1-Methylpyrrolidin-3-ol Compound Summary. Retrieved from
-
WuXi AppTec. (2025). Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocycles. Retrieved from
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-methylpyrimidine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Causality
The pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently appearing in kinase inhibitors, antivirals, and oncology therapeutics. Functionalization of this core relies heavily on Nucleophilic Aromatic Substitution (SNAr) [2].
4-Chloro-5-methylpyrimidine is a highly versatile electrophile. The causality behind its reactivity lies in the electronic landscape of the pyrimidine ring: the two electronegative nitrogen atoms (positions 1 and 3) severely deplete electron density from the carbon at position 4, making it highly susceptible to nucleophilic attack [1].
While an unsubstituted 4-chloropyrimidine is extremely reactive, the introduction of a 5-methyl group introduces two critical variables:
-
Electronic Deactivation: The methyl group donates electron density via hyperconjugation, slightly raising the activation energy barrier for the SNAr reaction compared to its unsubstituted counterpart.
-
Steric Hindrance: The adjacent methyl group partially shields the C4 position, necessitating careful optimization of temperature and solvent to achieve full conversion with bulky nucleophiles.
Historically, this reaction was universally understood to proceed via a stepwise addition-elimination mechanism involving a discrete Meisenheimer complex [2]. However, recent computational and kinetic studies indicate that depending on the solvent and the nucleophile, the reaction may also proceed via a concerted SNAr (cSNAr) pathway where bond formation and leaving group departure occur simultaneously [1].
Figure 1: Mechanistic pathway of SNAr via the Meisenheimer complex intermediate.
Experimental Design: Parameter Optimization
Successful SNAr on 4-chloro-5-methylpyrimidine requires matching the nucleophile's strength with the appropriate solvent and base [4].
-
Solvent Causality: Polar aprotic solvents (DMF, NMP, DMSO) are typically chosen because they solvate cations effectively while leaving the nucleophilic anion "naked" and highly reactive. However, for primary and secondary amines, protic solvents (e.g., Ethanol, n-Butanol) or green alternatives like PEG-400 [3] are often superior. The protic solvent acts as a hydrogen-bond donor, stabilizing the departing chloride ion and facilitating the proton transfer required for intermediate collapse.
-
Base Causality: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile, avoiding the formation of unreactive quaternary ammonium salts.
Table 1: Optimization Matrix for SNAr of 4-Chloro-5-methylpyrimidine
| Nucleophile Class | Recommended Solvent | Recommended Base | Temp Range | Expected Yield | Causality / Rationale |
| Primary Amines | EtOH or n-BuOH | DIPEA (1.5 eq) | 60–80 °C | 80–95% | Protic solvents facilitate proton transfer during intermediate collapse. |
| Secondary Amines | DMF or NMP | DIPEA or K₂CO₃ | 80–100 °C | 75–90% | Polar aprotic solvents stabilize the transition state; higher temp needed for sterics. |
| Anilines (Weak) | DMF or DMSO | Cs₂CO₃ or NaH | 100–120 °C | 60–85% | Stronger base/harsher conditions required due to lower nucleophilicity. |
| Alkoxides/Thiolates | THF or DMF | NaH or KOtBu | 0 °C to RT | 85–98% | Pre-formation of the nucleophile allows rapid reaction even at low temperatures. |
Standardized Experimental Protocols
Figure 2: Standardized step-by-step experimental workflow for SNAr on pyrimidine scaffolds.
Protocol A: Amination with Aliphatic Amines
This protocol is optimized for primary and secondary aliphatic amines.
Step-by-Step Methodology:
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-methylpyrimidine (1.0 mmol, 128.6 mg).
-
Solvation: Dissolve the substrate in anhydrous Ethanol (5.0 mL).
-
Reagent Addition: Add the aliphatic amine (1.2 mmol) followed by DIPEA (1.5 mmol, 261 µL). Causality: DIPEA is added in excess to neutralize the HCl byproduct, preventing the amine nucleophile from being protonated and deactivated.
-
Execution: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1).
-
Workup: Once complete, concentrate the mixture under reduced pressure. Dilute the residue with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.
Protocol B: Etherification with Alkoxides
This protocol is optimized for oxygen-based nucleophiles (alcohols/phenols).
Step-by-Step Methodology:
-
Nucleophile Generation: In a flame-dried flask under N₂ atmosphere, dissolve the alcohol/phenol (1.1 mmol) in anhydrous THF (5.0 mL). Cool to 0 °C using an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) in portions. Stir for 30 minutes at 0 °C until H₂ gas evolution ceases. Causality: Pre-forming the alkoxide generates a significantly harder, more reactive nucleophile, allowing the subsequent SNAr to proceed at lower temperatures, minimizing side reactions.
-
Substrate Addition: Dissolve 4-chloro-5-methylpyrimidine (1.0 mmol) in THF (2.0 mL) and add it dropwise to the alkoxide solution.
-
Execution: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with cold water (10 mL). Extract with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate for purification.
Self-Validating Systems & Troubleshooting
To ensure the integrity of the protocol, chemists must utilize self-validating analytical checkpoints before proceeding to downstream applications.
-
Mass Spectrometry (LC-MS) Validation:
-
Starting Material Signature: 4-Chloro-5-methylpyrimidine exhibits a distinct 3:1 isotopic ratio at m/z ~129/131 [M+H]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Product Validation: Successful conversion is definitively confirmed by the absolute disappearance of this isotopic pattern and the appearance of the new [M+H]⁺ mass corresponding to the substituted product.
-
-
TLC Rf Shift: The starting material is highly non-polar. Amination products will show a significant drop in Rf (increased polarity) and will often stain positively with Ninhydrin (if secondary amines are formed) or Dragendorff's reagent.
-
Troubleshooting Hydrolysis: If LC-MS reveals a peak at m/z 111[M+H]⁺, the substrate has undergone hydrolysis to 4-hydroxy-5-methylpyrimidine. Causality: This occurs when the solvent is not strictly anhydrous, and the base (e.g., K₂CO₃) generates hydroxide ions from residual water. Ensure rigorous drying of solvents and reagents to prevent this.
References
Application Note: Strategic Purification of Polar Pyrimidine-Pyrrolidine Aminoalcohols
Introduction & Challenge Profile
Pyrimidine-pyrrolidine aminoalcohols represent a privileged scaffold in medicinal chemistry and asymmetric catalysis (e.g., Soai reaction ligands). However, their purification presents a "perfect storm" of challenges for the separation scientist:
-
High Polarity: The presence of multiple hydrogen bond donors/acceptors (hydroxyl, secondary amine, pyrimidine nitrogens) creates immense affinity for polar stationary phases.
-
Basicity: The pyrrolidine nitrogen (
) and pyrimidine ring interact strongly with the acidic silanols of standard silica gel, leading to severe peak tailing and irreversible adsorption. -
Amphiphilic Solubility: These molecules often exhibit high water solubility while retaining solubility in chlorinated solvents, complicating standard aqueous workups.
This Application Note provides a validated, multi-stage protocol to isolate these compounds with
Physicochemical Profiling & Strategy
Before initiating purification, understanding the ionization state is critical.
| Feature | Chemical Consequence | Purification Implication |
| Pyrrolidine Nitrogen | Highly Basic ( | Protonated at neutral pH. Requires pH > 12 to ensure free-base form for extraction. |
| Pyrimidine Ring | Weakly Basic / Lewis Base | Can coordinate to metal ions (Zn, Pd) used in synthesis. Requires metal scavenging or chelation. |
| Hydroxyl Group | H-Bond Donor | Causes "stickiness" on silica. Requires polar modifiers (MeOH, EtOH) in mobile phase. |
Protocol A: The "Salting-Out" Acid-Base Extraction
Standard extraction often fails because the free base is partially water-soluble. This modified protocol utilizes the "Salting-Out" effect to force the organic amine into the organic phase.
Reagents
-
2M HCl (aq)
-
30% NaOH (aq) or
-
Dichloromethane (DCM) or Chloroform (
) -
Solid NaCl (Brine saturation)
Step-by-Step Workflow
-
Initial Dissolution: Dissolve the crude reaction mixture in minimal DCM.
-
Acidification: Extract with 2M HCl (
volumes). The aminoalcohol moves to the aqueous phase (protonated). Impurities (non-basic) stay in DCM.-
Critical Step: Keep the aqueous layer. Discard the organic layer (after TLC verification).
-
-
Basification: Cool the aqueous layer to
. Slowly add 30% NaOH until pH > 12.-
Observation: The solution should become cloudy as the free base precipitates or oils out.
-
-
Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, drastically reducing the solubility of the organic amine in water.
-
Extraction: Extract the basic aqueous slurry with
( volumes). Chloroform is preferred over DCM for highly polar amines due to better H-bonding solvation. -
Drying: Dry combined organics over
(avoid as it is slightly acidic and can bind polar amines).
Protocol B: Flash Chromatography Strategies
If extraction yields
Method 1: The "Magic Mixture" (Normal Phase)
For standard silica cartridges, you must deactivate silanols.
-
Stationary Phase: Standard Silica (40-63 µm).
-
Mobile Phase A: DCM.
-
Mobile Phase B: 10:1 MeOH :
(28%). -
Gradient: 0% to 20% B.
-
Note: The ammonium hydroxide competes with the analyte for silanol sites, sharpening the peak.
Method 2: Amine-Functionalized Silica (Recommended)
Eliminates the need for toxic amine modifiers in the mobile phase.
-
Stationary Phase: Propylamine or Amino-bonded Silica (
). -
Mobile Phase: Hexane / Ethyl Acetate or DCM / MeOH gradients.[1]
-
Mechanism: The surface is already basic, preventing specific interaction with the pyrrolidine.
Method 3: High-pH Reversed Phase (C18)
Best for separating closely eluting polar impurities.
-
Stationary Phase: C18 (ensure high pH stability, e.g., hybrid silica).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Logic: At pH 10, the amine is neutral (free base) and retains well on C18. At low pH (formic acid), it would protonate and elute in the void volume.
Visualization: Purification Decision Matrix
Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and purity requirements.
Protocol C: Recrystallization (The Chiral Finish)
For chiral aminoalcohols, chromatography purifies chemical structure but rarely improves enantiomeric excess (ee) unless a chiral stationary phase is used. Recrystallization is the most cost-effective method to upgrade ee from 90% to >99%.
Principle: The racemate and the pure enantiomer often have different crystal lattice energies.
Recommended Solvent Systems
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Method |
| Ethanol (Hot) | Hexane | Cooling + Anti-solvent addition |
| Isopropanol | Heptane | Vapor Diffusion |
| Toluene | - | Slow Cooling (High temperature coefficient) |
Procedure (Vapor Diffusion Method)
-
Dissolve the semi-pure amine in a minimal amount of "Good Solvent" (e.g., Isopropanol) in a small vial.
-
Place this open vial inside a larger jar containing the "Anti-Solvent" (e.g., Heptane).
-
Seal the outer jar.
-
Mechanism: Heptane vapors slowly diffuse into the Isopropanol, gently lowering solubility and growing high-quality crystals without trapping impurities.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| TLC Streaking | Silanol interaction | Pre-wash TLC plate with 5% TEA in MeOH before spotting. Add 1% |
| Low Recovery (Extraction) | Product stuck in water | Saturate aqueous layer with NaCl. Use |
| Broad Peaks (C18) | Protonation exchange | Ensure pH is buffered high (pH 10) or low (pH 2.5). Avoid neutral pH where species exist in equilibrium. |
| "Oiling Out" (Cryst.) | Cooling too fast | Re-heat. Add a seed crystal. Cool slowly in a Dewar flask or oil bath turned off. |
References
-
General Amine Chromatography
- Pyrimidine Synthesis & Purification
-
Acid-Base Extraction Theory
-
Recrystallization Solvents
-
Chiral Pyrrolidine Synthesis Context
-
NIH National Library of Medicine. (2008). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Handling, Storage, and Stability Profiling of Hygroscopic Aminopyrimidine Alcohols
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Introduction & Mechanistic Overview
Aminopyrimidine alcohols are critical building blocks and active pharmaceutical ingredients (APIs) frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, their molecular architecture—featuring a nitrogen-rich pyrimidine ring, an exocyclic amino group, and a hydroxyl moiety—renders them highly susceptible to atmospheric moisture uptake.
This high density of polar functional groups creates a strong thermodynamic drive for hydrogen bonding with water molecules. The consequences of this hygroscopicity are twofold:
-
Physical Instability: Uncontrolled moisture sorption can lead to hydrate formation, deliquescence, or a glass transition (if the material is amorphous). This severely impacts powder flowability, causing caking and clinging to hoppers during manufacturing[1],[2].
-
Chemical Instability: While the pyrimidine core is generally stable, absorbed moisture can act as a plasticizer or reactant, catalyzing the hydrolysis of adjacent susceptible bonds (e.g., halogenated substituents) or facilitating oxidative degradation when exposed to light[3].
To ensure the integrity of these compounds from synthesis to final dosage form, a self-validating framework for assessing hygroscopicity, establishing handling protocols, and executing ICH-compliant stability studies is required.
Analytical & Handling Workflow
The European Pharmacopoeia (Ph. Eur.) categorizes hygroscopicity based on the percentage of weight gain when a sample is stored at 25°C and 80% relative humidity (RH) for 24 hours[4],[5]. To accurately map an aminopyrimidine alcohol to these classifications and design appropriate handling strategies, a systematic workflow must be followed.
End-to-end workflow for the characterization and management of hygroscopic APIs.
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption (DVS) is a gravimetric technique that precisely measures the quantity and kinetics of water vapor sorption and desorption by continuously monitoring the mass of a sample under controlled temperature and humidity[],[7].
Causality & Rationale: Traditional desiccator-based methods are slow and lack kinetic resolution. DVS provides real-time equilibrium data, allowing scientists to identify the critical relative humidity (CRH) points where phase transitions (e.g., deliquescence or hydrate formation) occur, which is vital for defining manufacturing environmental controls[8],[9].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10–15 mg of the aminopyrimidine alcohol sample into a tared quartz or aluminum sample pan[2],[10]. Reasoning: A small sample mass ensures rapid thermal and moisture equilibration, preventing diffusion-limited kinetics.
-
Pre-treatment (Drying): Equilibrate the sample at 25°C under a dry nitrogen stream (0% RH, 200–500 SCCM) until the mass change ( dm/dt ) is less than 0.001% per minute for at least 10 minutes[2],[10]. Reasoning: This establishes a true "dry mass" baseline, which is critical for accurate percentage weight gain calculations[4].
-
Sorption Cycle: Program the instrument to increase the RH in step-wise increments of 10% from 0% to 90% RH at a constant temperature of 25°C.
-
Equilibration Criteria: At each step, maintain the RH until the mass stabilizes ( dm/dt < 0.002% min⁻¹). Reasoning: Ensuring thermodynamic equilibrium is reached before moving to the next humidity level prevents artifactual hysteresis[10].
-
Desorption Cycle: Decrease the RH in 10% increments back to 0% RH using the identical equilibration criteria.
-
Data Analysis: Plot the sorption and desorption isotherms. Calculate the hysteresis gap to determine if water is trapped in the crystal lattice (indicating hydrate formation) or merely surface-adsorbed[9].
Quantitative Data Interpretation
The following table summarizes representative DVS data for an aminopyrimidine alcohol derivative, demonstrating how to translate raw data into actionable handling requirements.
| RH Level (%) | Equilibrium Weight Gain (% w/w) | Ph. Eur. Classification[4],[5] | Physical Observation | Handling Implication |
| 20% | 0.15% | Non-hygroscopic | Free-flowing powder | Standard handling |
| 40% | 0.85% | Slightly hygroscopic | Free-flowing powder | RH control < 40% |
| 60% | 2.40% | Moderately hygroscopic | Slight clumping | Strict RH control, inert gas |
| 80% | 18.50% | Very hygroscopic | Deliquescence / Caking | Glovebox isolation required |
Protocol 2: Handling and Storage Mitigation Strategies
Aminopyrimidine compounds require strict environmental controls to prevent moisture-induced degradation or handling failures[1].
Causality & Rationale: Preventing moisture ingress is exponentially more effective than attempting to dry a degraded or caked hygroscopic powder. Proper packaging and atmospheric displacement preserve both the chemical assay and the physical polymorph.
Step-by-Step Methodology:
-
Environmental Control: Handle the bulk powder exclusively in environments with RH < 25% and temperatures between 15–25°C[11]. For "Very Hygroscopic" variants, all transfers must occur inside a nitrogen-purged glovebox.
-
Packaging Configuration: Store the compound in a tightly sealed primary container (e.g., high-density polyethylene or amber glass to protect from light)[3]. Place the primary container inside a moisture-proof aluminum foil pouch containing desiccant packets (e.g., silica gel or molecular sieves)[11],[1].
-
Inert Atmosphere: Purge the headspace of the primary container with dry argon or nitrogen before sealing[12],[13]. Reasoning: Displacing ambient moisture and oxygen mitigates both hygroscopic caking and potential oxidative degradation.
-
Temperature Excursions: If the compound exhibits thermal lability, store at 2–8°C[14]. Critical Step: Allow the sealed container to fully reach room temperature before opening to prevent the condensation of atmospheric moisture directly onto the cold powder surface.
Mechanisms of moisture-induced degradation and the interceptive role of environmental controls.
Protocol 3: ICH Q1A(R2) Stability Testing
To establish a formal re-test period or shelf life for the aminopyrimidine alcohol, stability testing must be conducted according to ICH Q1A(R2) guidelines[15].
Causality & Rationale: Testing under accelerated conditions predicts long-term degradation pathways, while real-time testing validates the proposed commercial packaging configuration against seasonal climatic variations[15],[16].
Step-by-Step Methodology:
-
Batch Selection: Select at least three primary batches of the aminopyrimidine alcohol, manufactured at a minimum of pilot scale, utilizing the finalized synthetic route[16].
-
Container Closure System: Package the stability samples in the exact container closure system proposed for commercial storage and distribution (e.g., double PE bags inside an HDPE drum with desiccant)[17].
-
Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH, depending on the target climatic zone) for a minimum of 12 months[16]. Pull samples for testing at months 0, 3, 6, 9, 12, 18, 24, and 36.
-
Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[18]. Pull samples for testing at months 0, 1, 3, and 6.
-
Analytical Evaluation: At each time point, evaluate the samples for:
-
Appearance: Visually inspect for caking, color change, or deliquescence.
-
Water Content: Quantify absolute moisture uptake via Karl Fischer titration.
-
Assay & Impurities: Analyze via a validated, stability-indicating HPLC method to detect hydrolysis or oxidation degradation products[3].
-
-
Significant Change Criteria: If a "significant change" (defined as failure to meet specification for appearance, an assay drop > 5%, or water content exceeding established limits) occurs during the 6-month accelerated study, intermediate testing (30°C ± 2°C / 65% RH ± 5% RH) must be initiated and evaluated[18],[16].
References
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). gmp-compliance.org.[Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL.[Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.[Link]
-
Annex 10 - ICH. ICH.org.[Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.[Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.[Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Nutraceutical Business Review.[Link]
-
Classification of Hygroscopicity. Pharma Growth Hub.[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.[Link]
-
4- Aminopyrimidine Supplier in Mumbai. Chemical Manufacturers.[Link]
-
Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech.[Link]
-
Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications.[Link]
-
Dynamic Vapor Sorption System (DVS). Particle Technology Labs.[Link]
-
DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. TA Instruments. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. Dynamic Vapor Sorption (DVS) in Pharmaceutical Crystal Research | Crystal Pharmatech [crystalpharmatech.com]
- 9. tainstruments.com [tainstruments.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 4- Aminopyrimidine Supplier in Mumbai, 4- Aminopyrimidine Trader, Maharashtra [chemicalmanufacturers.in]
- 15. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 16. ikev.org [ikev.org]
- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
Case Reference: PYR-5ME-SNAR-001 Status: Open Ticket Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "5-Methyl" Challenge
You are likely encountering low yields (20-40%) or messy reaction profiles when synthesizing 1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol .
The Core Issue: This is not a standard SNAr reaction. Unlike simple 4-chloropyrimidine, the 5-methyl group introduces two critical deactivating factors:
-
Electronic Deactivation: The methyl group is an electron-donating group (EDG) via induction (+I), which increases electron density on the pyrimidine ring. This destabilizes the anionic Meisenheimer intermediate, raising the activation energy for the nucleophilic attack.
-
Steric Hindrance: The 5-methyl group creates peri-strain with the incoming pyrrolidin-3-ol nucleophile, specifically clashing with the pyrrolidine ring's
-protons.
This guide provides a self-validating protocol to overcome these barriers, moving from standard "mix-and-heat" attempts to a kinetically optimized workflow.
Module 1: Optimized Reaction Protocol
Do not rely on standard conditions (e.g., THF/RT). The following protocol is engineered to overcome the specific deactivation of the 5-methyl scaffold.
The Reaction Scheme
Figure 1: Reaction pathway highlighting the critical competition between product formation and hydrolysis.
Step-by-Step Methodology
| Parameter | Specification | Technical Rationale |
| Solvent | n-Butanol (Preferred) or DMSO | n-BuOH allows high reflux temp (117°C) without the difficult workup of DMSO. Protic solvents can assist SNAr via H-bonding stabilization of the leaving group (Cl-). |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic. Inorganic bases (K2CO3) have low solubility in organic solvents, creating a heterogeneous system that is too slow for this deactivated electrophile. |
| Stoichiometry | 1.0 eq Electrophile : 1.2 eq Nucleophile | Excess pyrrolidinol drives kinetics. It is cheaper than the pyrimidine scaffold. |
| Temperature | 110°C - 120°C | Mandatory. Reactions at 80°C often stall at 50% conversion due to the 5-Me energy barrier. |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics (SNAr is second order). Dilution favors hydrolysis. |
Protocol:
-
Dissolve 4-chloro-5-methylpyrimidine (1.0 eq) in anhydrous n-butanol (0.5 M concentration).
-
Add DIPEA (2.5 eq). Note: Excess base ensures HCl scavenging does not protonate the nucleophile.
-
Add 3-pyrrolidinol (1.2 eq).
-
Heat to 110°C (reflux) under Nitrogen/Argon atmosphere.
-
Checkpoint: Monitor by LCMS at 4h and 12h. Do not stop until conversion >95%.
-
Work-up: Concentrate n-butanol. Partition residue between DCM and sat. NaHCO3. Note: Product is water-soluble; see Module 3.
Module 2: Troubleshooting Logic (FAQs)
Q1: "My reaction stalls at 60% conversion even after 24 hours."
Diagnosis: The chloride leaving group is not departing fast enough, likely due to insufficient thermal energy to overcome the 5-methyl steric barrier. Solution:
-
Switch to Microwave: Run the reaction in n-Butanol at 140°C for 30-60 mins . The superheating effect often pushes deactivated pyrimidines to completion.
-
Catalysis: Add 5-10 mol% KI (Potassium Iodide) . This generates a transient 4-iodo-5-methylpyrimidine intermediate in situ. The iodide is a better leaving group than chloride (Finkelstein-type activation).
Q2: "I see a large impurity mass (M+1 = 111) in LCMS."
Diagnosis: This is 5-methylpyrimidin-4-ol . You have hydrolyzed your starting material. Root Cause: Wet solvent or "open air" reflux. The 5-methyl group slows the amine attack, giving trace water time to compete. Solution:
-
Use anhydrous solvents.[1]
-
Increase amine equivalents to 1.5 eq to statistically outcompete water.
-
Critical: Do not use hydroxide bases (NaOH/KOH); they are nucleophilic and will directly hydrolyze the chloride.
Q3: "The product is not extracting into the organic layer."
Diagnosis: The product contains a basic pyrimidine nitrogen and a polar hydroxyl group (LogP < 1). It prefers the aqueous phase. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Use DCM:Isopropanol (3:1) as the organic extraction solvent. Pure DCM or EtOAc is too non-polar.
Module 3: Isolation & Purification
Standard silica chromatography often fails for this molecule due to "streaking" caused by the interaction between the basic pyrimidine and acidic silica silanols.
Purification Decision Tree
Figure 2: Decision logic for purification based on crude purity.
Recommended Purification Protocols
Option A: SCX (Strong Cation Exchange) - Highly Recommended This method exploits the basicity of the pyrimidine ring to separate it from non-basic impurities (solvents, phenols) without chromatography.
-
Dissolve crude in MeOH.
-
Load onto an SCX-2 cartridge.
-
Wash with 3 column volumes (CV) of MeOH (Elutes non-basic impurities).
-
Elute product with 2M NH3 in MeOH .
-
Concentrate to obtain pure free base.
Option B: Flash Chromatography (If SCX unavailable)
-
Stationary Phase: Amino-bonded silica (NH-silica) is best to prevent tailing.
-
Mobile Phase: DCM : MeOH (gradient 0% to 10%).
-
Modifier: If using standard silica, you must add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase to neutralize silica acidity.
References
-
BenchChem. (2025).[1][2][3][4][5] A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation. Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
-
Biotage. (2023).[6][7] How should I purify a complex, polar, amide reaction mixture? (SCX Workup protocols). Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
Technical Support Center: Resolution of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
Ticket ID: #RES-PYR-5MP Subject: Enantiomeric Resolution of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol (R vs S) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: High (Drug Development Intermediate)
Executive Summary
This guide addresses the resolution of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol , a critical chiral intermediate often associated with kinase inhibitor synthesis (e.g., JAK inhibitors). The molecule presents specific challenges:
-
Basicity: The pyrimidine ring and the tertiary amine within the pyrrolidine ring can cause severe peak tailing on silica-based columns.
-
Polarity: The free hydroxyl group requires polar mobile phases or derivatization.
We provide three resolution modules: Chromatographic Separation (HPLC/SFC) for immediate analytical/prep needs, Enzymatic Kinetic Resolution for scale-up, and Absolute Configuration Assignment .
Module 1: Chromatographic Resolution (HPLC & SFC)
User Scenario: “I need to separate 50 mg to 5 g of racemate for biological testing, or I need a QC method to check optical purity.”
Method Development Strategy
For nitrogen-containing heterocycles, polysaccharide-based stationary phases are the industry standard due to their broad selectivity.
Critical Troubleshooting:
-
Issue: Broad, tailing peaks.
-
Root Cause: Interaction between the basic pyrimidine nitrogens and residual silanols on the silica support.
-
Fix: You must use a basic additive. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% is mandatory.
Recommended Protocols
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (SFC - Preferred) |
| Column | Chiralpak AD-H or Chiralpak IA | Chiralcel OD-H | Chiralpak IC or Lux Cellulose-2 |
| Mobile Phase | Hexane / IPA / DEA | MeOH / ACN / DEA | CO₂ / MeOH / DEA |
| Ratio | 90 : 10 : 0.1 | 50 : 50 : 0.1 | 80 : 20 : 0.2 |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 3.0 mL/min (Backpressure: 120 bar) |
| Detection | UV 254 nm (Pyrimidine absorption) | UV 254 nm | UV 254 nm |
| Exp. Elution | (R) often elutes first on AD-H (Verify!) | Good for solubility limited samples | Fastest throughput |
Workflow Visualization
Figure 1: Decision tree for developing a chiral HPLC method for aminopyrrolidines.
Module 2: Enzymatic Kinetic Resolution (Scalable)
User Scenario: “I need >100 g of the (R)-enantiomer and chromatography is too expensive.”
The Biocatalytic Approach
Lipases are highly effective for resolving secondary alcohols. The enzyme selectively acetylates one enantiomer (usually the R-isomer for CAL-B, but this follows Kazlauskas' rule and must be confirmed).
-
Enzyme: Candida antarctica Lipase B (Immobilized as Novozym 435).
-
Acyl Donor: Vinyl Acetate (irreversible).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Step-by-Step Protocol
-
Setup: Dissolve 10 g of racemic 1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol in 100 mL of dry MTBE.
-
Acyl Donor: Add 3 equivalents of Vinyl Acetate.
-
Catalyst: Add 1.0 g of Novozym 435 (10% w/w loading).
-
Incubation: Shake at 30°C - 40°C. Monitor by HPLC (using the method from Module 1).
-
Termination: Stop when conversion reaches exactly 50% (theoretical max yield). Filter off the enzyme.
-
Separation:
-
The reaction mixture now contains (S)-Alcohol (unreacted) and (R)-Acetate (product).
-
Separate via flash chromatography (Silica gel). The Acetate is much less polar and elutes significantly earlier than the Alcohol.
-
-
Hydrolysis: Treat the (R)-Acetate with K₂CO₃/MeOH to yield pure (R)-Alcohol.
Pathway Diagram
Figure 2: Kinetic resolution pathway using Lipase B to separate enantiomers via selective acetylation.
Module 3: Absolute Configuration Assignment
User Scenario: “I have separated the peaks, but I don't know which one is R and which is S.”
WARNING: Do not rely solely on literature elution orders (e.g., "R is always first"). Elution order can reverse based on solvent and column.[1]
The Mosher's Ester Method (NMR)
This is the most reliable chemical method without growing a crystal.
-
Derivatization: React a small amount of your resolved alcohol (Peak 1) with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Analysis: Acquire a ¹H-NMR or ¹⁹F-NMR.
-
Logic: Compare the chemical shifts of the protons near the chiral center. The anisotropic effect of the phenyl group in the Mosher reagent causes predictable upfield/downfield shifts that allow you to calculate the configuration (Model of Mosher).
Vibrational Circular Dichroism (VCD)
If you cannot derivatize:
-
Compare the experimental VCD spectrum of the pure enantiomer (in solution) against a DFT-calculated spectrum of the (R)-isomer.
-
If the signs match, it is (R).[2] If they are opposite, it is (S).
Frequently Asked Questions (FAQ)
Q1: My peaks are tailing severely even with 0.1% DEA. What now?
-
A: Increase the DEA concentration to 0.2% or switch to 0.1% Isopropylamine in the mobile phase. The pyrimidine ring is a strong base; ensure your column (e.g., Chiralpak IA) is immobilized to withstand stronger modifiers.
Q2: Can I use crystallization instead?
-
A: Classical resolution via diastereomeric salts (e.g., using L-Tartaric acid or Dibenzoyl-L-tartaric acid) is possible but unpredictable for this specific scaffold due to the competing basicity of the pyrimidine. Enzymatic resolution is generally more robust for this substrate.
Q3: Which enantiomer is usually biologically active for JAK inhibitors?
-
A: While Tofacitinib utilizes a specific chiral center in the piperidine ring, pyrrolidine analogs often require the (3R) configuration for optimal ATP-binding pocket fit. However, you must test both.
References
-
Chiral Separation of Pyrrolidine Derivatives: BenchChem. (2025).[3] Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Link
-
Enzymatic Resolution: Rapp, C., et al. (2021). "Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol." Biotechnology for Biofuels. Link
-
SFC Methodologies: Sielc Technologies. (2024).[4] Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. Link
-
Absolute Configuration: Spark904. (2024). Absolute configuration of complex chiral molecules using VCD. Link
-
General Pyrrolidine Synthesis: MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Link
Sources
Troubleshooting regioselectivity in 4-substituted 5-methylpyrimidine synthesis
The following guide acts as a specialized Technical Support Center for researchers working with pyrimidine scaffolds. It is structured to address the specific electronic and steric challenges imposed by the 5-methyl group during the synthesis of 4-substituted derivatives.
Ticket Subject: Troubleshooting Regioselectivity in 4-Substituted 5-Methylpyrimidine Architectures Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Flowchart
The synthesis of 4-substituted 5-methylpyrimidines presents a classic conflict between electronic activation and steric hindrance. Unlike unsubstituted pyrimidines, where C4 is the undisputed electrophilic hotspot, the 5-methyl group introduces two complicating factors:
-
Steric Shielding: It physically obstructs the C4 and C6 positions, marginally increasing the kinetic barrier for nucleophilic attack compared to C2.
-
Electronic Donation: The inductive effect (+I) of the methyl group slightly deactivates the ring, raising the LUMO energy and making the system less reactive than 5-H or 5-nitro analogs.
Despite these factors, C4 remains the kinetically favored site for Nucleophilic Aromatic Substitution (
Diagnostic Decision Tree
Use this logic flow to determine your synthetic strategy.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and nucleophile nature.
Module A: The Gateway (2,4-Dichloro Route)
Context: This is the most common industrial route. You are starting with 2,4-dichloro-5-methylpyrimidine and reacting it with a nucleophile (amine, thiol, alkoxide).
FAQ 1: Why am I observing significant C2-substitution byproducts?
Root Cause: While C4 is electronically activated (para-like to N1), the 5-methyl group provides steric bulk that can deflect bulky nucleophiles toward the less hindered C2 position. Additionally, high temperatures allow the reaction to overcome the activation energy difference between C4 and C2, leading to thermodynamic mixtures.
Technical Fix:
-
Temperature Control: Perform the addition at -78°C to 0°C . The C4 position is kinetically favored.[1] Low temperature prevents the system from accessing the higher energy transition state required for C2 attack [1].
-
Solvent Selection: Use polar aprotic solvents (THF, DMF) without Lewis Acid additives for standard amines.
-
Protonation State: Ensure the nucleophile is not in large excess.
Comparison of Regioselectivity Factors:
| Factor | Effect on C4 Reactivity | Effect on C2 Reactivity | Recommendation |
| Electronic | High (Activated by N1/N3) | Moderate (Activated by N1/N3) | C4 is naturally favored. |
| Steric (5-Me) | Hindered (Peri-interaction) | Unhindered | Use non-bulky nucleophiles if possible. |
| Catalysis (Pd) | Favored (Standard) | Favored only with bulky NHC ligands | Use standard Pd ligands for C4 [3]. |
FAQ 2: My nucleophile is an alkoxide, and selectivity is poor. Why?
Root Cause: Alkoxides are "hard" nucleophiles and can be sensitive to coordination effects. In some pyrimidine systems (especially with directing groups like sulfones), alkoxides can be directed to C2 via coordination with the ring nitrogens or substituents [2].
Protocol Adjustment:
-
Switch Base: If generating the alkoxide in situ, use a non-coordinating base (e.g., Cs₂CO₃) rather than NaH, or use a cryptand/crown ether to sequester the cation, preventing C2-directing coordination effects.
-
Leaving Group: If possible, switch from 2,4-dichloro to 2,4-difluoro . The C4-F bond is highly activated for
due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex at C4 more effectively than at C2.
Module B: De Novo Cyclization (The Condensation Route)
Context: You are building the ring from acyclic precursors (e.g., urea/thiourea +
FAQ 3: How do I ensure the 5-methyl group ends up "next to" the right substituent?
Root Cause: The classic Biginelli or condensation reactions often produce mixtures if the
Technical Fix:
Do not use simple
Recommended Workflow (The "Enol Ether" Method):
-
Precursor: Start with methyl 3-methoxy-2-methylacrylate (or similar 2-methyl-3-functionalized acrylate).
-
Mechanism: The terminal carbon (C3 of the acrylate) is the hard electrophile. The urea nitrogen attacks here first (Michael-like addition/elimination), followed by cyclization onto the ester.
-
Result: This forces the 5-methyl group into the correct position relative to the newly formed C4-OH (or C4-NH₂).
Figure 2: Regiocontrolled cyclization using asymmetric enol ethers.
Module C: Analytical Validation (The "Truth" Step)
Context: You have a product, but you need to prove it is the 4-isomer and not the 2-isomer.
FAQ 4: The 1H NMR looks identical for both isomers. How do I distinguish them?
Analysis: In 5-methylpyrimidines, you lose the characteristic H5-H6 coupling constant (
Definitive Method: 1D-NOE (Nuclear Overhauser Effect) You must measure the spatial proximity of the 5-Methyl protons.
-
Scenario A (4-Substituted):
-
Irradiate the 5-Me signal.
-
Observation: You should see a strong NOE enhancement of the Nucleophile protons (if the nucleophile is at C4) AND the H6 proton.
-
Why: The 5-Me group is physically adjacent to both C4 and C6.
-
-
Scenario B (2-Substituted):
-
Irradiate the 5-Me signal.
-
Observation: You will see NOE enhancement ONLY at H6 . You will NOT see enhancement at the nucleophile (which is far away at C2).
-
Data Table: NMR Chemical Shift Trends (General Guide) Note: Shifts vary by solvent (DMSO-d6 vs CDCl3).
| Position | 4-Substituted Product | 2-Substituted Product |
| H6 Proton | Typically | Typically |
| C4 Carbon | Shift depends on Nu (e.g., ~160 ppm for N-sub) | Shift is C-Cl (~160-170 ppm) |
| C2 Carbon | Shift is C-Cl (~150-160 ppm) | Shift depends on Nu |
| NOE Signal | 5-Me | No NOE between 5-Me and Nu |
References
-
Neufeldt, S. R., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2015). Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives. ResearchGate. [Link]
Sources
Technical Support Center: Pyrimidine-Pyrrolidine Coupling Optimization
Topic: Minimizing Side Reactions in Nucleophilic Aromatic Substitution (
Introduction: The Scaffold Challenge
The pyrimidine-pyrrolidine motif is a cornerstone in kinase inhibitor design (e.g., JAK, CDK inhibitors). However, the coupling of pyrrolidine to halogenated pyrimidines—specifically 2,4-dichloropyrimidines—is fraught with competing pathways.
This guide moves beyond basic textbook theory to address the process-critical variables that cause regioselectivity erosion, hydrolysis, and bis-addition.
Module 1: Regioselectivity Control (The C4 vs. C2 Crisis)
The Core Problem
In 2,4-dichloropyrimidine, the C4 position is inherently more electrophilic than C2 due to the para-like resonance contribution of the ring nitrogens. However, this selectivity is not absolute.[1][2]
-
The Side Reaction: Formation of the C2-isomer (wrong regioisomer) or a mixture of C2/C4.
-
The Cause: High temperatures, solvent polarity, and Lewis acid coordination can erode the kinetic preference for C4.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex .[3] The transition state leading to C4 substitution is generally lower in energy. However, pyrrolidine is a strong, secondary nucleophile. If the reaction is run under thermodynamic control (high heat, long times), the ratio may shift, or bis-addition may occur.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | -78°C to 0°C (Initial addition) | Low temperature locks the reaction into kinetic control , favoring the naturally more reactive C4 position. |
| Base | DIPEA or Et3N (1.0–1.1 eq) | Organic bases prevent the "salting out" effect seen with inorganic bases, maintaining homogeneity. Avoid strong alkoxides (NaOtBu) which promote side reactions. |
| Solvent | THF or DCM (Aprotic) | Protic solvents (MeOH, EtOH) can stabilize the C2-transition state via H-bonding, eroding selectivity. Aprotic solvents maximize the kinetic C4 preference. |
| Lewis Acids | Avoid ZnCl2 (unless C2 is desired) | Chelation effects can flip selectivity to C2 in specific substrates. |
Visualizing the Pathway
The following diagram illustrates the decision logic for controlling regioselectivity.
Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Module 2: Preventing Hydrolysis (The "OH" Impurity)
The Core Problem
Users often observe a mass peak of
Root Cause Analysis
Chloropyrimidines are essentially "activated acid chlorides" in their reactivity.
-
Wet Solvents: Even trace water in "anhydrous" DMF acts as a competitive nucleophile.
-
Hygroscopic Bases:
and absorb water from the air, introducing it into the reaction. -
Acidic Workup: Quenching with strong acid can hydrolyze the remaining C-Cl bond.
Self-Validating Protocol: The "Dry-System" Setup
-
Solvent: Use commercially available anhydrous solvents (DMF, DMAc) stored over molecular sieves.
-
Base: Switch to DIPEA (Hunig's Base). It is non-hygroscopic and soluble in organic media.
-
Atmosphere: Run under
or Ar balloon. -
Workup: Quench with saturated
(mildly acidic) or water, but extract immediately . Do not let the crude mixture sit in aqueous media overnight.
Module 3: Bis-Addition (The "Double" Trouble)
The Core Problem
Pyrrolidine is a small, highly nucleophilic amine. In 2,4-dichloropyrimidine, after the first addition at C4, the C2 position remains reactive (though less so).[1]
-
Symptom: LCMS shows a peak at
. -
Scenario: This happens frequently when the amine is added in one portion at room temperature.
Stoichiometry & Addition Rate
To ensure mono-addition:
-
Reverse Addition: Add the amine to the pyrimidine , not the pyrimidine to the amine. This ensures the pyrimidine is always in excess during the mixing phase.
-
Equivalents: Use 0.95 eq of pyrrolidine relative to the pyrimidine. Sacrificing 5% yield is better than inseparable bis-adducts.
-
Dilution: High concentration favors bimolecular reactions (bis-addition). Run at 0.1 M or more dilute.
Module 4: The Nuclear Option (Buchwald-Hartwig)
When
Common Failure Modes in Pd-Coupling
-
Hydrodehalogenation: The C-Cl bond is reduced to C-H.
-
Fix: This often comes from
-hydride elimination from the amine. Switch to a bulky ligand like BrettPhos or RuPhos which accelerates reductive elimination over .
-
-
Catalyst Poisoning: Pyrimidine nitrogens can coordinate Pd.
-
Fix: Use pre-formed catalysts (e.g., Pd(dba)2 + Ligand, or Buchwald precatalysts) rather than mixing in situ.
-
Recommended Pd-Conditions
| Component | Choice | Reason |
| Catalyst | RuPhos Pd G3 | Excellent for secondary amines; bulky ligand prevents poisoning. |
| Base | NaOtBu | Strong base required for rapid activation; ensures turnover. |
| Solvent | Toluene or Dioxane | Non-polar solvents often give better turnover than DMF in Buchwald couplings. |
Experimental Workflow: Troubleshooting Logic
The following diagram outlines the step-by-step troubleshooting process when a reaction fails.
Caption: Logical workflow for diagnosing reaction failures based on analytical data.
Frequently Asked Questions (FAQs)
Q1: I am using 2,4-dichloropyrimidine. Why is my reaction yielding a 50:50 mixture of isomers? A: You are likely running the reaction at room temperature or in a protic solvent (like ethanol). The energy barrier difference between C4 and C2 attack is small. To maximize C4 selectivity, cool the reaction to -78°C or 0°C and use THF .
Q2: My LCMS shows the product mass, but the yield is very low. Where is the rest of the material? A: Check the solvent front.[3] Pyrimidines are often highly polar. If you are using a standard EtOAc/Hexane column, the product might be stuck on the silica. Try DCM:MeOH (95:5) or adding 1% Triethylamine to the eluent to prevent streaking.
Q3: Can I use microwave irradiation to speed this up? A: Caution is advised. While microwaves speed up kinetics, they often overcome the activation energy for the side reactions (C2 attack and bis-addition) just as effectively. Only use microwaves if the substrate is extremely unreactive (e.g., electron-rich pyrimidines).
Q4: Is it better to use HCl salt of pyrrolidine or the free base? A: The free base is preferred. If you use the HCl salt, you must add an extra equivalent of base to neutralize it. This generates in-situ salts (e.g., Et3N·HCl) which can impact solubility and hygroscopicity.
References
-
Regioselectivity in Pyrimidine Substitutions
- Vertex Pharmaceuticals. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006.
-
Mechanistic Studies on
:- "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.
-
Buchwald-Hartwig Optimization
-
Buchwald, S. L., et al. "Pd-Catalyzed Amination of Pyrimidines."[4] Journal of the American Chemical Society.
-
-
General Pyrimidine Chemistry
-
BenchChem Technical Guides.[5] "Optimization of 4-Chloropyrimidine Substitution Reactions."
-
Sources
Technical Support Center: Pyrimidinyl-Pyrrolidinol Workup Optimization
Status: Operational Subject: Troubleshooting Isolation of Water-Soluble Amphiphilic Heterocycles Ticket ID: PYR-SOL-001
Introduction: The "Polarity Trap"
You are likely here because your standard aqueous workup failed. Pyrimidinyl-pyrrolidinols represent a classic "Polarity Trap" in medicinal chemistry. The pyrimidine ring is electron-deficient and weakly basic, while the pyrrolidinol moiety is aliphatic, secondary/tertiary basic, and capable of hydrogen bonding.
This combination creates a molecule that is highly water-soluble (LogP < 0) and prone to forming zwitterionic species or emulsions. Standard extraction with Ethyl Acetate (EtOAc) and water often results in the product remaining in the aqueous phase or forming an inseparable rag layer.
This guide provides three tiers of isolation strategies, ranked from "Optimization of Standard Methods" to "Advanced Chromatographic Capture."
Tier 1: Optimizing Liquid-Liquid Extraction (LLE)
The Problem: The Distribution Coefficient (
Protocol A: The "Salting Out" Modification
Do not use NaCl. According to the Hofmeister Series , chloride is a mediocre salting-out agent. You need "kosmotropic" ions that strongly structure water, forcing your organic molecule out.
Recommended Reagents:
-
Salt: Potassium Carbonate (
) or Ammonium Sulfate ( ). -
Solvent: 3:1 Chloroform/Isopropanol (IPA) or DCM/MeOH (9:1). Note: Avoid EtOAc.
Step-by-Step:
-
pH Adjustment: Adjust the aqueous reaction mixture to pH 12-13 using saturated
or NaOH.-
Why: The pyrrolidine nitrogen (pKa ~11) must be fully deprotonated to be extractable.
-
-
Saturation: Add solid NaCl or
until the aqueous layer is saturated (undissolved solid visible). -
Extraction: Extract with 3:1
:IPA (3x).-
Why: This solvent system is more polar than DCM but immiscible with saturated brine, allowing it to solvation polar heterocycles.
-
Decision Tree: Solvent & Salt Selection
Figure 1: Decision matrix for selecting the appropriate extraction protocol based on polarity and emulsion risk.
Tier 2: Solid Phase Extraction (SCX)
The Problem: Your compound is too polar for LLE, or n-Butanol extraction is required (which is difficult to evaporate). The Fix: Use Strong Cation Exchange (SCX) resin. This is a "Catch and Release" strategy that exploits the basicity of the pyrrolidine/pyrimidine nitrogens.
Mechanism:
-
Catch: At acidic pH, the amine is protonated (
) and binds to the sulfonic acid sites on the resin. Non-basic impurities wash through.[2] -
Release: Ammonia neutralizes the resin and the amine, releasing the free base product.
Protocol:
-
Loading: Acidify your crude aqueous mixture to pH 2-3 with 1M HCl or Acetic Acid. Load onto a pre-conditioned SCX-2 cartridge (Silica-bound propylsulfonic acid).
-
Washing: Flush the column with Methanol (2-3 column volumes) .
-
Result: This removes non-basic impurities and neutral organics.
-
-
Elution: Elute with 2M
in Methanol .-
Result: The product is released as the free base.
-
-
Isolation: Concentrate the methanolic ammonia fraction in vacuo.
SCX Workflow Visualization
Figure 2: The "Catch and Release" mechanism of Strong Cation Exchange (SCX) purification.
Tier 3: Troubleshooting FAQs
Q: I have a terrible emulsion that won't separate. What now?
A: Emulsions in this chemistry are caused by the amphiphilic nature of the pyrimidinyl-pyrrolidinol acting as a surfactant.
-
Immediate Fix: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . The physical shearing often breaks the emulsion.
-
Chemical Fix: Add a small amount of Isopropanol or Brine to the mixture.
-
Prevention: Do not shake the separatory funnel vigorously; use the "rocking" motion.
Q: Can I use Continuous Liquid-Liquid Extraction?
A: Yes, if you have the equipment (e.g., a Kutscher-Steudel apparatus).
-
When to use: If your partition coefficient (
) is < 1 (favoring water) and SCX is unavailable. -
Solvent: Use Dichloromethane (denser than water). Run for 12-24 hours. The continuous recycling of solvent overcomes the poor equilibrium constant.
Q: My product is water-soluble, but I need it salt-free. SCX gave me the acetate salt.
A: If you eluted with Ammonia/MeOH, you likely have the free base. However, if you used an acidic modifier during prep-HPLC (like TFA), you have a salt.
-
To Desalt: Dissolve in minimal water, load onto a C18 Sep-Pak , wash with water (removes inorganic salts), and elute with MeOH/Water.
Data Summary: Solvent Efficiency
| Solvent System | Polarity (Dielectric) | Recommended For | Pros | Cons |
| EtOAc | Low (6.0) | Lipophilic analogs | Fast evaporation | Poor extraction of polar amines |
| DCM | Moderate (8.9) | General workup | Good solubility | Emulsion prone |
| CHCl3 / IPA (3:1) | High | Target Molecules | Breaks emulsions, high capacity | Chloroform toxicity |
| n-Butanol | Very High | "Last Resort" | Extracts almost anything | High BP (117°C), smells |
References
-
Hofmeister Series & Salting Out: Cohen, K. P., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series."[4] Organic Process Research & Development, 2017.
-
SCX Purification Protocols: "SCX disposable cartridge cleanup." Cornell Institute of Biotechnology.
-
Continuous Extraction Efficiency: "Continuous Liquid-Liquid Extraction." Chemistry LibreTexts.
-
Polar Amine Extraction: "Strategies for the Isolation of Polar Amines." Rochester University Chem Labs.
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates
Introduction: The Physics of "Brick Dust"
Welcome to the technical support center. If you are working with pyrimidine intermediates—particularly unfunctionalized or poly-polar derivatives like uracil, cytosine, or guanine analogs—you are likely facing the "Brick Dust" phenomenon. These compounds are often insoluble in water and standard organic solvents (DCM, EtOAc, THF).
Why is this happening?
The insolubility is thermodynamic, not kinetic. Pyrimidines possess a flat, electron-deficient aromatic ring capable of intense
This guide provides field-proven protocols to disrupt these interactions, enabling synthesis, work-up, and purification.
Module 1: Solvent System Engineering
Q: Standard solvents (DCM, MeOH) failed. What is the "Magic Bullet" for pyrimidines?
A: Hexafluoroisopropanol (HFIP). [4][5]
While DMSO and DMF are traditional choices, they are difficult to remove and can impede downstream catalysis. HFIP is a game-changer for pyrimidine chemistry.
-
Mechanism: HFIP is a strong hydrogen bond donor (pKa ~9.3) but a poor nucleophile. It solvates the basic nitrogen atoms and carbonyl oxygens of the pyrimidine ring, effectively disrupting the intermolecular H-bond network that holds the crystal lattice together [1].
-
Application: It is particularly effective for Pd-catalyzed C-H activation and glycosylation reactions where pyrimidines usually crash out [2].
Protocol: The "HFIP Cocktail" for Reaction Screening If your reactant is insoluble in DCM or Toluene:
-
Pure HFIP: Test solubility in neat HFIP. If soluble, it can often be used as the reaction solvent (e.g., for electrophilic substitutions).
-
DCM/HFIP Mix: For metal-catalyzed couplings, use a mixture of DCM:HFIP (4:1 or 3:1). This maintains solubility while reducing the cost and acidity of the medium.
-
Work-up: Unlike DMSO, HFIP boils at 58°C. It can be removed via rotary evaporation, leaving the crude product ready for purification.
Q: How do I select the right solvent based on my pyrimidine's substitution pattern?
Use the decision matrix below to select a solvent system that balances solubility with reaction compatibility.
Figure 1: Solvent selection decision tree for pyrimidine intermediates based on physical properties and reaction type.
Module 2: Synthetic Strategy Modification
Q: My starting material is a "brick." How can I run a reaction on it without using DMSO?
A: Use Transient Silylation (The "In-Situ" Solubilization).
This is the most authoritative technique for handling bare pyrimidines (e.g., uracil, cytosine). Instead of permanently protecting the molecule, you temporarily silylate the polar N-H and O-H groups.
Mechanism: Silylating agents convert polar amides/amines into lipophilic silyl imidates/amines. These are soluble in DCM, MeCN, or Toluene. Upon work-up (aqueous wash), the silyl groups hydrolyze, returning your original pyrimidine core [3].
Protocol: Transient Silylation for Alkylation/Acylation
-
Suspend the insoluble pyrimidine (1.0 equiv) in dry MeCN or DCM.
-
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0–3.0 equiv).
-
Heat to reflux or 50°C for 15–30 minutes. Observation: The suspension will turn into a clear, homogeneous solution.
-
Add Reagents: Add your electrophile (alkyl halide, acyl chloride) and catalyst.
-
Reaction: Proceed with the reaction in the now-homogeneous solution.
-
Work-up: Add MeOH or dilute aqueous acid to quench. The silyl groups fall off, and your product precipitates or can be extracted.
Q: What protecting groups best improve lipophilicity?
If transient silylation isn't suitable, install a lipophilic protecting group.
| Protecting Group | Solubility Impact | Removal Condition | Notes |
| Boc (tert-Butyloxycarbonyl) | High | Acid (TFA/HCl) | Excellent for reducing lattice energy; bulky and lipophilic. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Very High | Fluoride (TBAF) | "Greasy" group; renders almost any pyrimidine soluble in hexanes/EtOAc. |
| PMB (p-Methoxybenzyl) | Moderate | Oxidative (DDQ) or Acid | Good for N-protection; adds aromatic lipophilicity [4]. |
| THP (Tetrahydropyranyl) | Moderate | Mild Acid | Cheap; converts H-bond donors to ethers. |
Module 3: Reaction Optimization (Phase Transfer Catalysis)
Q: I need to alkylate a pyrimidine N-H, but it's insoluble in the organic phase and the base is insoluble in the organic phase.
A: Solid-Liquid Phase Transfer Catalysis (SL-PTC). [6]
Avoid using NaH in DMF. Instead, use a biphasic system where the pyrimidine remains solid (or in a slurry) and reacts at the interface.
Protocol: SL-PTC Alkylation
-
Solvent: Acetone or 2-Butanone (MEK). These are polar enough to solvate the catalyst but allow easy work-up.
-
Base: Potassium Carbonate (
), finely ground. -
Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide) (5-10 mol%).
-
Procedure:
-
Suspend pyrimidine and
in Acetone. -
Add Catalyst and Alkyl Halide.
-
Reflux.
-
-
Why it works: The quaternary ammonium salt transports the deprotonated pyrimidine anion (formed at the solid surface) into the bulk organic solvent where it reacts with the alkyl halide [5].
Module 4: Purification of Insoluble Intermediates
Q: My product crashed out of the reaction mixture. How do I purify "Brick Dust"?
A: Don't dissolve it—Wash it (Trituration).
If your product is highly insoluble, impurities are likely more soluble. Use this to your advantage.
Workflow: The "Reverse" Purification
Figure 2: Workflow for purifying insoluble "brick dust" pyrimidine intermediates without column chromatography.
Q: I must use chromatography, but I can't load the sample onto the column.
A: Solid Loading or HILIC.
-
Solid Loading: Dissolve the compound in a strong solvent (DMSO, HFIP, or large volume of DCM/MeOH), add silica gel (ratio 1:5 compound:silica), and rotary evaporate to dryness. Load this "impregnated dust" onto the top of your flash column.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound is too polar for normal phase silica, use a HILIC column (e.g., bare silica or Amide) with an Acetonitrile/Water gradient. This is standard for polar nucleobases [6].
References
-
Colomer, I. et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.[5] Chemical Reviews. Available at: [Link]
-
Wamhoff, H. et al. (2021). Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C–H activation.[7] Chemical Science. Available at: [Link]
- Vorbrüggen, H. & Ruh-Pohlenz, C. (2000). Handbook of Nucleoside Synthesis. Organic Reactions.
-
Dai, Y. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI Pharmaceuticals. Available at: [Link][8]
-
Makosza, M. (2000). Phase-transfer catalysis.[9][10] A general green methodology in organic synthesis. Pure and Applied Chemistry. Available at: [Link]
Sources
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 10. ptfarm.pl [ptfarm.pl]
Purification Tech Support: Metal Removal from Pyrimidine Scaffolds
Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: PD-PYR-001 Subject: Removing Palladium/Copper from N-Heterocycles
Welcome to the Purification Helpdesk
You are likely here because your standard aqueous washes failed to lower the metal content in your pyrimidine building block below ICH Q3D limits. This is a common failure mode in medicinal chemistry. Pyrimidines are not just substrates; they are ligands. The nitrogen atoms in the pyrimidine ring (and common substituents like amines) coordinate strongly to transition metals, creating stable complexes that resist simple extraction.
This guide treats purification as a thermodynamic competition. To win, we must introduce a scavenger with a binding affinity (
Module 1: Diagnosis – Why is the Metal Sticking?
The Problem: Competitive Chelation In standard chemistry, metals precipitate or wash away. In pyrimidine chemistry, your product acts as a "sponge," keeping the metal in the organic phase. Palladium (Pd) and Copper (Cu) are "soft" acids; the pyrimidine nitrogens are "borderline" bases. This interaction is often stabilized by the chelate effect if you have adjacent functional groups.
Visualizing the Equilibrium The following diagram illustrates the thermodynamic battle occurring in your flask. You must shift the equilibrium to the right.
Figure 1: The Ligand Exchange Mechanism. Successful purification requires a scavenger with a binding constant (
Module 2: Scavenger Selection Strategy
Do not reach for generic activated carbon immediately.[1] While cheap, carbon is non-selective and will likely adsorb your pyrimidine, destroying your yield. For N-heterocycles, Trimercaptotriazine (TMT) and Dimercaptotriazine (DMT) are the gold standards.
Comparative Selection Matrix
| Scavenger Type | Functional Group | Mechanism | Specificity for Pyrimidines | Rec. Use Case |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation (Tridentate) | High. Outcompetes N-heterocycles for Pd(II) and Cu. | First-line choice for Pd removal. |
| MP-TMT | Trimercaptotriazine | Chelation (Tridentate) | High. Polymer backbone swells in THF/DCM. | Large scale, non-protic solvents. |
| Si-Thiol | Propylthiol | Binding (Monodentate) | Medium. Good for Ag, Hg, but may lose to Pyrimidines for Pd. | General scavenging, lower cost.[2] |
| Activated Carbon | Graphene/Pore | Adsorption | Low. Binds everything (Metal + Product). | Only if resins fail; requires yield sacrifice. |
Technical Insight: The TMT/DMT moiety forms a 1:1 complex with Pd that is exceptionally stable due to the "claw-like" tridentate binding. A simple thiol (Si-Thiol) binds in a 2:1 ratio (S-Pd-S), which is entropically less favorable and easier for a pyrimidine to disrupt.
Module 3: The Protocol (Batch Mode)
Objective: Reduce Pd from ~1000 ppm to <10 ppm.
Prerequisites:
-
Solvent: The API must be fully dissolved. (DCM, THF, EtOAc, MeOH are compatible).
-
Temperature: Heat improves kinetics but check API stability.
Step-by-Step Workflow
-
Stoichiometry Calculation:
-
Estimate residual Pd (e.g., assume 100% of catalyst remains if unknown).
-
Target: 4–8 equivalents of scavenger relative to the metal (not the product).
-
Example: 1 mol% Pd catalyst used
Add 0.04–0.08 eq of scavenger relative to the limiting reagent.
-
-
Incubation:
-
Add the solid scavenger to the reaction mixture.
-
Temp: Heat to 50°C (if stable). Ligand exchange is kinetically slow at room temperature for stable pyrimidine-Pd complexes.
-
Time: Agitate for 4 to 16 hours .
-
-
Filtration:
-
Filter through a 0.45 µm pad (Celite or membrane) to remove the resin.
-
Critical: Wash the filter cake with clean solvent to recover entrained product.
-
-
Verification:
-
Test filtrate via ICP-MS or XRF.
-
Figure 2: Standard Operating Procedure for Batch Scavenging.
Module 4: Troubleshooting & FAQs
Q: I used Activated Carbon (Darco KB) and lost 40% of my yield. Why? A: Activated carbon functions via physisorption (van der Waals forces). It does not distinguish well between a flat Pd-complex and a flat pyrimidine ring.
-
Fix: Switch to SiliaMetS® DMT or MP-TMT . These rely on chemisorption (covalent bonding). They will bind the metal but repel the organic pyrimidine, preserving your yield.
Q: The scavenger beads are turning color, but the solution is still dark. Is it working? A: Color change on the beads (often to black or bright orange) indicates metal capture. However, a dark solution suggests colloidal Palladium (Pd nanoparticles) or highly colored organic impurities.
-
Fix: If ICP-MS shows low Pd but color persists, the metal is gone, and the color is organic. If Pd is still high, you likely have Colloidal Pd .
-
Colloidal Protocol: Add a wash with an oxidant (like dilute
or open to air) to oxidize Pd(0) colloids to Pd(II), which the scavenger can then bind.
Q: Can I use silica scavengers in Methanol? A: Yes. Silica backbones (SiliaMetS) are rigid and do not require swelling. Polymer backbones (MP-TMT) require swelling solvents (THF, DCM, DMF) to expose their active sites. If working in MeOH with MP-TMT, the kinetics will be very slow.
Q: My pyrimidine has a sulfide/thioether group. Will the scavenger strip my product? A: This is a risk. If your product contains sulfur, it competes with the scavenger.
-
Fix: You need a scavenger with a higher affinity than your product. Use DMT (tridentate) rather than Thiol (monodentate). The chelate effect of DMT usually wins against a simple thioether in the product.
Module 5: Regulatory Compliance (ICH Q3D)
You must demonstrate control over elemental impurities. For Palladium (Class 2B), the limits are strict.
ICH Q3D Permitted Daily Exposure (PDE) for Palladium:
-
Oral: 100 µ g/day (~10 ppm for a 10g daily dose).[3]
-
Parenteral (IV): 10 µ g/day (~1 ppm).
-
Inhalation: 1 µ g/day (~0.1 ppm).
Note: If your raw data shows <1 ppm, you generally do not need routine testing in production, provided the process is validated.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Retrieved from SiliCycle Application Notes. Link
-
Biotage. (2022). Metal Scavenging User Guide: MP-TMT and Si-Thiol. Retrieved from Biotage Resources. Link
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Sources
Technical Support Center: Troubleshooting Racemization in Chiral 3-Hydroxypyrrolidine Synthesis
Welcome to the Technical Support Center. As drug development increasingly relies on stereochemically complex scaffolds, maintaining the chiral integrity of building blocks like 3-hydroxypyrrolidine is paramount. A frequent point of failure in these workflows is the unintended racemization or epimerization at the C3 stereocenter during substitution reactions.
This guide provides field-proven causality, troubleshooting steps, and validated protocols to ensure stereochemical fidelity in your syntheses.
Frequently Asked Questions (FAQs)
Q1: Why does my chiral 3-hydroxypyrrolidine racemize during substitution reactions?
The Causality: The loss of stereopurity is rarely due to a direct SN1 pathway. Instead, it is driven by Neighboring Group Participation (NGP) . When the C3 hydroxyl group is activated into a good leaving group (e.g., mesylate, tosylate, triflate) or subjected to Mitsunobu conditions, the nitrogen lone pair can undergo an intramolecular nucleophilic attack at the C3 position.
This internal displacement forms a highly strained, bicyclic meso-intermediate known as a 1-azoniabicyclo[3.1.0]hexane (aziridinium) ion . Because this intermediate is symmetric (or pseudo-symmetric depending on other ring substituents), an incoming external nucleophile can attack at either the C3 or C4 position with near-equal probability. Attack at one carbon yields the retention product (via double inversion), while attack at the other yields the inversion product, resulting in a racemic mixture. This mechanistic pathway is a well-documented hurdle in the synthesis of pyrrolidine derivatives [1].
Q2: How can I prevent the nitrogen lone pair from participating in the reaction?
The Causality: To prevent aziridinium formation, you must suppress the nucleophilicity of the pyrrolidine nitrogen. This is achieved by installing a strongly electron-withdrawing N-protecting group (EWG) such as Boc (tert-butyloxycarbonyl) , Cbz (carboxybenzyl) , or Ts (tosyl) .
These groups delocalize the nitrogen's lone pair into the adjacent carbonyl or sulfonyl
Q3: Are there specific temperature or solvent effects I should be aware of?
The Causality: Yes. The formation of the aziridinium ion is a kinetically driven process with a specific thermal activation barrier.
-
Temperature: Maintaining strict cryogenic conditions (e.g., -78 °C) during the activation of the hydroxyl group prevents the system from overcoming the NGP activation barrier[1].
-
Solvent: Non-polar solvents (e.g., anhydrous DCM or toluene) are preferred during activation because they do not stabilize the charged aziridinium intermediate. If your nucleophilic displacement requires a polar aprotic solvent (like DMF) to accelerate the SN2 reaction, it should be added only after the leaving group is fully formed at low temperatures.
Data Presentation: Protecting Group Influence on Stereochemical Integrity
The choice of N-protecting group is the single most critical variable in preventing racemization. The table below summarizes the causality between electronic effects and stereochemical outcomes.
| N-Protecting Group | Electronic Effect | Nitrogen Nucleophilicity | Risk of Aziridinium Formation | Expected Stereochemical Outcome |
| Boc / Cbz | Strongly Electron-Withdrawing | Very Low | Low | High Inversion (Clean SN2) |
| Tosyl (Ts) | Strongly Electron-Withdrawing | Very Low | Low | High Inversion (Clean SN2) |
| Benzyl (Bn) | Mildly Electron-Donating | High | Very High | Racemization (via NGP) |
| Methyl (Alkyl) | Electron-Donating | Very High | Very High | Racemization (via NGP) |
Experimental Protocol: Stereoinvertive Nucleophilic Displacement
To ensure a self-validating system, use the highly reactive triflate (OTf) leaving group[1]. Its superior leaving group ability allows the intermolecular SN2 displacement to occur at temperatures low enough to completely suppress NGP.
Workflow: Synthesis of (S)-3-Azidopyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine
Step 1: Cryogenic Activation (Triflation)
-
Dissolve 1.0 equivalent of stereopure (R)-N-Boc-3-hydroxypyrrolidine in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Cool the reaction flask strictly to -78 °C using a dry ice/acetone bath under an inert argon atmosphere.
-
Add 1.2 equivalents of anhydrous diisopropylethylamine (DIPEA) dropwise.
-
Using a syringe pump, add 1.1 equivalents of trifluoromethanesulfonic anhydride (Tf
O) at a rate of 4 mL/hr. Critical: The internal temperature must not exceed -70 °C to prevent premature elimination or NGP. -
Stir the pinkish reaction mixture for 15 minutes at -78 °C to ensure complete conversion to the triflate.
Step 2: Nucleophilic Displacement
-
Dissolve 2.0 equivalents of sodium azide (NaN
) in a minimal volume of cold, anhydrous DMF. -
Add the azide solution directly to the -78 °C reaction mixture.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours. The extreme reactivity of the triflate ensures the SN2 displacement outpaces any residual NGP.
Step 3: Workup and Isolation
-
Quench the reaction by adding saturated aqueous NaHCO
. -
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purify via flash column chromatography to yield the stereoinverted (S)-N-Boc-3-azidopyrrolidine.
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by neighboring group participation versus direct SN2 displacement.
Caption: Mechanistic pathway of 3-hydroxypyrrolidine racemization via a bicyclic aziridinium intermediate.
References
-
Raghuraman, A., Xin, D., Perez, L. M., & Burgess, K. (2013). Expanding the Scope of Oligo-pyrrolinone–Pyrrolidines as Protein–Protein Interface Mimics. The Journal of Organic Chemistry, 78(10). URL:[Link]
-
Wallbaum, S., & Martens, J. (1994). Decarboxylation of α-Amino Acids Containing Two and Three Stereogenic Centers: A Simple One-Step Procedure to Prepare two Optically Active β-Amino Alcohols and a Bicyclic Pyrrolidine Derivative. Synthetic Communications, 24(10). URL:[Link]
Sources
Technical Support Center: HPLC Separation of Pyrimidine Impurities
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Pyrimidine Analysis
Introduction: The "Polarity Paradox"
Welcome to the technical guide for separating pyrimidine derivatives. As a Senior Application Scientist, I often see researchers struggle here because they apply standard "C18 logic" to pyrimidines.
The Core Challenge: Pyrimidines (e.g., Uracil, Cytosine, Thymine, and drug analogs like 5-Fluorouracil) are small, basic, and highly polar. On a standard C18 column, they often elute in the void volume (
This guide moves beyond basic protocols to explain the thermodynamic selectivity required to separate these challenging impurities.
Part 1: Method Development Strategy
Q1: My pyrimidine impurities are eluting in the void volume on C18. How do I choose the right stationary phase?
A: You are experiencing "hydrophilic blow-through." Standard C18 relies on hydrophobic interaction, which pyrimidines lack. You must switch to a phase that offers polar retention or orthogonal selectivity .
Use this decision matrix to select your column:
Figure 1: Decision tree for stationary phase selection based on analyte polarity and structural isomerism.
Technical Deep Dive on Phase Selection:
| Stationary Phase | Mechanism of Action | When to Use | Critical Note |
| HILIC (Amide/Silica) | Partitioning into a water-enriched layer on the surface.[1][2] | Analytes are too polar for any RP column (LogP < -1). | Reversed Elution Order: Water is the strong solvent.[2][3] You must inject in high organic (e.g., 90% ACN) to prevent peak distortion [1, 4]. |
| Porous Graphitic Carbon (PGC) | Charge-induced dipole interaction + Planar shape selectivity. | Separating structural isomers (e.g., methyl-cytosine variants) or when pH stability (0-14) is needed. | Retains polar compounds strongly.[2][3][4][5][6][7] Requires specific regeneration protocols if fouled [3, 5]. |
| Polar-Embedded C18 (AQ) | Hydrophobic interaction + Hydrogen bonding (shielded silanols). | When you need to run 100% aqueous buffer to retain early eluters without "phase collapse" (dewetting). | Does not offer the massive retention shift of HILIC, but is more robust than standard C18 [2]. |
Q2: How do I optimize the Mobile Phase pH for pyrimidines?
A: pH is the "tuning knob" for selectivity.[1][8] Pyrimidines are amphoteric; they can be protonated (cationic) at low pH and deprotonated (anionic) at high pH.
The Rule of 2: To ensure robust retention time, the mobile phase pH must be at least 2 units away from the analyte's pKa.
-
Acidic Mobile Phase (pH 2-3): Pyrimidines are often neutral or slightly cationic. This suppresses silanol ionization (
becomes ), reducing tailing.[8] -
Neutral Mobile Phase (pH 6-7): NOT recommended for silica columns due to silanol activity, but excellent for Porous Graphitic Carbon (PGC) , which retains charged species differently.
Buffer Selection Guide:
| Detection Mode | Recommended Buffer | pH Range | Why? |
| UV (Traditional) | Phosphate (20-50 mM) | 2.1 - 3.1 | Excellent buffering capacity; suppresses silanol activity. Incompatible with MS. |
| LC-MS | Ammonium Formate (10 mM) | 2.8 - 4.8 | Volatile. Good for protonation in ESI(+). |
| LC-MS | Ammonium Acetate (10 mM) | 3.8 - 5.8 | Volatile. Higher pH can alter selectivity for ionizable impurities [6]. |
Part 2: Troubleshooting Guide
Issue 1: "Shark Fin" Peaks (Severe Tailing)
User Complaint: "My impurity peaks look like shark fins. The USP tailing factor is > 2.0."
Root Cause Analysis: Pyrimidines are basic. The tailing is likely caused by Secondary Silanol Interactions . The positively charged nitrogen on the pyrimidine ring binds ionically to the negatively charged silanols on the silica surface.
The Fix Protocol:
-
Switch to "End-capped" Columns: Ensure your column is fully end-capped (e.g., "H" or "Base Deactivated" series).
-
Increase Buffer Strength: If using 10 mM, increase to 25-50 mM . The buffer cations (e.g.,
or ) will compete with your analyte for the active silanol sites, effectively "blocking" them. -
Low pH Strategy: Lower pH to < 3.0. This protonates the silanols (
), neutralizing the surface charge [1].
Figure 2: Troubleshooting logic for peak tailing in basic analytes.
Issue 2: "The Ghost Peak" (Carryover)
User Complaint: "I see a small impurity peak in my blank injection at the same retention time as my main peak."
Root Cause Analysis: Pyrimidines can adsorb to metallic surfaces (stainless steel frits) or the injector needle, especially in older HPLC systems.
The Fix Protocol:
-
Needle Wash: Change needle wash to 90:10 Water:Methanol (for HILIC) or 10:90 Water:ACN (for RP). The wash solvent must be strong enough to dissolve the polar analyte.
-
Passivation: If using a stainless steel system, flush with 30% Phosphoric acid (remove column first!) to passivate active iron sites.
Issue 3: "Drifting Retention Times" in HILIC
User Complaint: "My retention times are shifting earlier with every injection."
Root Cause Analysis: HILIC columns require a "water layer" to form on the surface.[1][2] If your equilibration is insufficient, this layer is unstable.
The Fix Protocol:
-
Equilibration Time: HILIC requires 20-30 column volumes of equilibration, compared to 5-10 for C18.
-
Buffer is Mandatory: Never run HILIC with pure solvents. You need at least 10mM buffer (ammonium acetate/formate) to maintain the ionic strength of the water layer [4, 7].
Part 3: Advanced Application - Isomer Separation
Scenario: You need to separate 2-thiocytosine from 4-thiocytosine . These are positional isomers with identical mass and similar polarity.
Recommendation: Use Porous Graphitic Carbon (PGC) .[4][5][6]
-
Mechanism: PGC has a flat, crystalline surface. It can discriminate between molecules based on how flat they can lay against the graphite surface (Planar Steric Selectivity).
-
Protocol:
-
Column: Hypercarb (Thermo Fisher) or equivalent.[9]
-
Mobile Phase: A: Water + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid.
-
Temperature: Elevated temperature (40-60°C) often improves efficiency on PGC [3, 5].
-
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link
-
Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Link
-
Thermo Fisher Scientific. (2009). Method Development Guide for Hypercarb Columns. Link
-
McCalley, D. V. (2017). Understanding and Managing Peak Shapes in Hydrophilic Interaction Liquid Chromatography. Journal of Chromatography A. Link
-
West, C., et al. (2010). Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography. Link
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Link
-
Avantor (ACE). (2020). A Simple Step-by-Step Protocol for HILIC Method Development. Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Hypercarb HPLC/UHPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the NMR Characterization of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol. In the absence of a publicly available, complete experimental spectrum for the title compound, this document offers a detailed, predictive analysis based on the well-established NMR characteristics of its core structural fragments: the 3-hydroxypyrrolidine and the 5-methylpyrimidine moieties. This predictive framework is substantiated by comparative data from structurally related molecules, offering a robust guide for the characterization of this and similar compounds.
Predicted and Comparative NMR Analysis
1.1. Predicted ¹H NMR Spectrum of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
The expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the 5-methylpyrimidine and the pyrrolidin-3-ol rings.
-
Pyrimidine Ring Protons: The pyrimidine ring is expected to show two singlets in the aromatic region, corresponding to the protons at the C2 and C6 positions. The proton at C6, being adjacent to the point of attachment to the pyrrolidine ring, is likely to be more deshielded. The methyl group at C5 will present a characteristic singlet further upfield.
-
Pyrrolidin-3-ol Ring Protons: The pyrrolidine ring protons will exhibit more complex splitting patterns due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (C3-H) is expected to be a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C5) will also be multiplets, likely in the range of 3.0-4.0 ppm, being deshielded by the adjacent nitrogen and the pyrimidine ring. The protons on C4 will also appear as multiplets. The hydroxyl proton (-OH) will likely be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
1.2. Predicted ¹³C NMR Spectrum of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol
The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule.
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the downfield region, typically between 140 and 170 ppm. The carbon attached to the methyl group (C5) and the carbon attached to the pyrrolidine ring (C4) will have distinct chemical shifts. The methyl carbon itself will appear significantly upfield.
-
Pyrrolidin-3-ol Ring Carbons: The carbon bearing the hydroxyl group (C3) will be in the range of 60-70 ppm. The carbons adjacent to the nitrogen (C2 and C5) will be in the 45-55 ppm range. The remaining carbon (C4) will resonate at a slightly higher field.
1.3. Comparative Analysis with Structural Analogs
To substantiate these predictions, a comparison with the experimental NMR data of related compounds is invaluable.
| Compound/Fragment | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |
| 3-Hydroxypyrrolidine hydrochloride | Multiplets for ring protons between ~2.0 and ~4.5 ppm. | Carbons adjacent to nitrogen (~45-55 ppm), Carbon with -OH (~60-70 ppm). | [1][2] |
| (R)-1-Boc-3-hydroxypyrrolidine | Similar to the hydrochloride salt, with additional signals for the Boc protecting group. | Similar to the hydrochloride salt, with additional signals for the Boc protecting group. | [3] |
| 4-Amino-2-methylpyrimidine derivatives | Aromatic protons in the range of 7.0-9.0 ppm, methyl protons around 2.5 ppm. | Aromatic carbons in the range of 150-170 ppm, methyl carbon around 20-25 ppm. | [4][5] |
| 1-Methylpyrrolidine | Protons alpha to nitrogen at ~2.5 ppm, beta protons at ~1.8 ppm, N-methyl at ~2.3 ppm. | Carbons alpha to nitrogen at ~57 ppm, beta carbons at ~25 ppm, N-methyl at ~42 ppm. | [6] |
| Pyrrolidine | Protons alpha to nitrogen at ~2.9 ppm, beta protons at ~1.7 ppm. | Carbons alpha to nitrogen at ~47 ppm, beta carbons at ~26 ppm. | [7] |
The data from these analogs strongly support the predicted chemical shift ranges for the protons and carbons in 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol. The electron-withdrawing nature of the pyrimidine ring is expected to cause a downfield shift of the signals for the protons and carbons of the pyrrolidine ring compared to unsubstituted pyrrolidine.
Experimental Protocol for NMR Characterization
A standardized protocol for the acquisition of high-quality NMR data is crucial for accurate structural elucidation.
2.1. Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR spectroscopy.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl group.[8]
-
Sample Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: While modern NMR instruments can lock onto the deuterium signal of the solvent, an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (0 ppm).
2.2. NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed for a comprehensive structural assignment.
-
¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.
-
¹³C{¹H} NMR: A proton-decoupled experiment is standard to obtain singlets for all carbon signals.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for assigning the protons of the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting the pyrimidine and pyrrolidine fragments and assigning quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.
-
Logic and Interpretation of NMR Data
The interpretation of the acquired NMR spectra follows a systematic approach to piece together the molecular structure.
3.1. Workflow for Structural Elucidation
Caption: Workflow for structural elucidation using NMR spectroscopy.
3.2. Causality in Experimental Choices
-
Choice of 2D Experiments: The combination of COSY, HSQC, and HMBC is a powerful and standard suite for the complete assignment of small molecules. COSY establishes proton connectivity within individual rings. HSQC links each proton to its directly attached carbon. Finally, HMBC provides the crucial long-range correlations that bridge different parts of the molecule, such as connecting the pyrimidine and pyrrolidine rings.
-
Solvent Effects: The choice of a protic (e.g., CD₃OD) versus an aprotic (e.g., CDCl₃, DMSO-d₆) solvent can significantly impact the chemical shift and appearance of the hydroxyl proton signal. In protic solvents, this signal may be broadened or even exchange with the solvent, making it unobservable.
Visualization of Key Structural Features
The following diagram illustrates the molecular structure of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol with atom numbering for clarity in NMR assignments.
Caption: Structure of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol.
Conclusion
The comprehensive NMR characterization of novel chemical entities like 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol is fundamental for their structural verification and for ensuring their purity in research and development settings. While direct experimental data for this specific compound is not widely published, a robust predictive and comparative analysis, as outlined in this guide, provides a solid foundation for its identification and characterization. By following the detailed experimental protocols and the logical workflow for spectral interpretation, researchers can confidently elucidate the structure of this and related heterocyclic compounds.
References
-
PubChem. 3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005, 9(4), 397-435.
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
- Gunawan, G., and Hariono, M. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 2021, 6(1), 109-126.
- Tsoleridis, C. A., et al. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 2022, 27(10), 3267.
- Jayashree, B. S., et al. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Saudi Chemical Society, 2012, 16(4), 441-447.
Sources
- 1. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]
- 3. (R)-1-Boc-3-hydroxypyrrolidine(109431-87-0) 1H NMR spectrum [chemicalbook.com]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. 1-Methylpyrrolidine(120-94-5) 13C NMR [m.chemicalbook.com]
- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 8. cif.iastate.edu [cif.iastate.edu]
The Role of C5-Substitution in Pyrimidine Analogs: A Comparative Guide on 5-Methyl vs. 5-Hydrogen Biological Activity
Introduction: The C5 Position as a Biological Switch
The C5 position of the pyrimidine ring serves as a critical pharmacophore in drug design and a fundamental epigenetic switch in molecular genetics. The structural difference between a 5-hydrogen (5-H) pyrimidine (e.g., uracil, cytosine, 2'-deoxyuridine) and a 5-methyl (5-CH3) pyrimidine (e.g., thymine, 5-methylcytosine, thymidine) consists of just a single methyl group. However, this seemingly minor substitution drastically alters the molecule's steric bulk, hydrophobicity, and electron distribution[1].
This guide objectively compares the biological performance, enzymatic processing, and epigenetic impact of 5-methyl versus 5-hydrogen pyrimidine analogs, providing actionable experimental protocols for researchers in drug development and molecular biology.
Mechanistic Causality: Why the 5-Methyl Group Matters
To understand the divergent biological activities of these analogs, we must examine the causality behind their molecular interactions:
-
Steric Bulk and DNA Curvature: The addition of a methyl group at the C5 position increases the van der Waals radius of the pyrimidine ring. In double-stranded DNA, this bulk projects directly into the major groove. Experimental studies have demonstrated that pyrimidine 5-methyl groups significantly influence the magnitude of DNA curvature, which in turn dictates how transcription factors and structural proteins bind to the double helix[2].
-
Epigenetic Silencing vs. Active Transcription: In the context of cytosine (5-H) versus 5-methylcytosine (5mC), the 5-methyl group acts as a repressive epigenetic mark. DNA methyltransferases (DNMTs) convert cytosine to 5mC, which subsequently recruits methyl-CpG-binding domain (MBD) proteins to condense chromatin and silence gene expression[1].
-
Enzymatic Recognition and Deamination: The presence of the 5-methyl group alters the susceptibility of the pyrimidine ring to enzymatic modification. For instance, the innate immune restriction enzyme APOBEC3A deaminates both normal cytosine (to uracil) and 5-methylcytosine (to thymine) in single-stranded DNA, but the kinetics and downstream repair pathways diverge significantly based on the C5 substituent[3].
Logic tree detailing the steric and biological divergence caused by C5-substitution.
Comparative Biological Activity: 5-Methyl vs. 5-Hydrogen
When designing nucleoside analogs for antiviral or anticancer therapies, the choice between a 5-H and 5-CH3 pyrimidine base dictates the compound's affinity for viral versus host kinases. For example, thymidine (5-CH3) analogs are often preferentially phosphorylated by specific viral thymidine kinases compared to their 2'-deoxyuridine (5-H) counterparts[4]. Furthermore, bacterial RNA polymerases exhibit fundamental differences in transcription efficiency when encountering 5-methyl versus 5-hydrogen templates, with certain 5-alkyl modifications dramatically stimulating or inhibiting transcription yields[5].
Quantitative Comparison Table
| Parameter / Property | 5-Hydrogen Pyrimidines (e.g., Cytosine, Uracil, 2'-dU) | 5-Methyl Pyrimidines (e.g., 5mC, Thymine, Thymidine) |
| Major Groove Sterics | Minimal interference; open major groove | Increased steric bulk; localized hydrophobicity |
| DNA Curvature Impact | Baseline flexibility | Induces stable, pronounced curvature in specific motifs[2] |
| Epigenetic Function | Transcriptionally active (unmethylated CpG)[1] | Transcriptionally repressive (methylated CpG)[1] |
| APOBEC3A Processing | Efficiently deaminated to Uracil (U)[3] | Deaminated to Thymine (T); triggers distinct repair[3] |
| Bisulfite Conversion | Deaminates to Uracil (read as T in sequencing)[6] | Resistant to deamination (read as C in sequencing)[6] |
Experimental Methodologies
To rigorously compare the biological activity of 5-methyl and 5-hydrogen pyrimidines, researchers rely on highly controlled in vitro assays. Below are two self-validating protocols designed to evaluate enzymatic specificity and epigenetic modification.
Protocol 1: APOBEC3A Deamination Assay (Evaluating C vs. 5mC Susceptibility)
This protocol validates how the C5-methyl group affects the deamination efficiency of the APOBEC3A restriction enzyme, which is critical for innate immunity and viral clearance[3].
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize 43-mer single-stranded DNA (ssDNA) oligonucleotides containing either a single target Cytosine (5-H) or 5-Methylcytosine (5-CH3) labeled with a 5' fluorophore (e.g., FAM or Cy5).
-
Enzymatic Reaction: Incubate 3 nM of purified human APOBEC3A with a 200-fold excess of the ssDNA substrate in a standard reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM NaCl, 1 mM DTT).
-
Time-Course Sampling: Extract aliquots at 0, 15, 30, 60, and 90 minutes. Immediately snap-freeze the aliquots in liquid nitrogen to halt the deamination reaction[3].
-
UDG Cleavage: Thaw the samples and add a 3-fold excess of complementary unlabeled DNA to form double-stranded substrates. Treat the mixture with Uracil-DNA Glycosylase (UDG) for 30 minutes at 37°C. UDG will specifically excise the newly formed Uracil (from C) or Thymine (from 5mC, using engineered UDG conditions) to create an abasic site.
-
Backbone Cleavage & Analysis: Heat the samples at 95°C for 10 minutes in 0.1 M NaOH to cleave the DNA backbone at the abasic sites. Resolve the fragments using 15% Urea-PAGE and quantify the cleavage products via fluorescence imaging to determine the precise deamination rate.
Step-by-step workflow for the APOBEC3A deamination assay comparing C and 5mC.
Protocol 2: Bisulfite Conversion Assay for Epigenetic Mapping
This workflow distinguishes 5-hydrogen (Cytosine) from 5-methyl (5mC) based on their differential chemical reactivity to sodium bisulfite, forming the gold standard for DNA methylation analysis[6].
Step-by-Step Methodology:
-
DNA Denaturation: Dilute 500 ng of genomic DNA in 50 µL of nuclease-free water. Add 5.5 µL of 2 M NaOH and incubate at 37°C for 10 minutes to separate the DNA strands.
-
Bisulfite Treatment: Add 30 µL of 10 mM hydroquinone and 520 µL of 3 M sodium bisulfite (pH 5.0). The 5-hydrogen cytosines undergo sulfonation and hydrolytic deamination, whereas the 5-methylcytosines are sterically protected by the methyl group and remain intact[6].
-
Incubation: Incubate the mixture in a thermocycler in the dark (e.g., 55°C for 16 hours) to ensure complete conversion.
-
Desulfonation & Cleanup: Purify the converted DNA using a silica-based spin column. Treat the eluted DNA with 0.3 M NaOH at 37°C for 15 minutes to remove the sulfonate group, yielding Uracil from the original unmethylated Cytosines.
-
Sequencing: Amplify the target loci via PCR. The original 5-H Cytosines will amplify as Thymine (T), while the 5-CH3 Cytosines will amplify as Cytosine (C).
References
- Source: PubMed (nih.gov)
- Source: RSC Publishing (rsc.org)
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: MDPI (mdpi.com)
Sources
- 1. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine 5-methyl groups influence the magnitude of DNA curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylcytosine and Normal Cytosine Deamination by the Foreign DNA Restriction Enzyme APOBEC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Mass spectrometry fragmentation patterns of pyrimidinyl-pyrrolidines
Advanced Mass Spectrometry Comparison Guide: Fragmentation Strategies for Pyrimidinyl-Pyrrolidines and Related Scaffolds
Pyrimidinyl-pyrrolidines and structurally related basic scaffolds are highly prevalent in modern medicinal chemistry, most notably within the development of KRAS G12C inhibitors such as GDC-6036, Adagrasib, and MRTX1133[1]. While these basic moieties are crucial for target binding and favorable pharmacokinetic profiles, they present a significant hurdle for structural elucidation via tandem mass spectrometry (MS/MS)[2].
The Causality of Poor Fragmentation: The analytical challenge stems from the inherent gas-phase basicity of the molecule's functional groups. In pyrimidinyl-pyrrolidine scaffolds, the sp3-hybridized pyrrolidine nitrogen possesses a significantly higher proton affinity than the sp2-hybridized pyrimidine nitrogens. During positive-ion Electrospray Ionization (ESI), the molecule is predominantly protonated at the pyrrolidine site.
When this intact [M+H]+ precursor is subjected to standard collisional activation, the lowest-energy dissociation pathway is the cleavage of the bond connecting the pyrrolidine to the pyrimidine core. Because the pyrrolidine retains the proton, it acts as a "proton sink"[2]. The mass spectrometer detects a highly abundant, low-mass pyrrolidine fragment (e.g., m/z 98 or m/z 142), while the uncharged pyrimidine core is lost to the vacuum system. This suppresses backbone fragmentation, yields an uninformative MS/MS spectrum, and severely hinders the identification of unknown impurities or metabolites[1].
Comparison of Fragmentation Platforms and Strategies
To overcome the proton sequestration effect, researchers must choose the appropriate fragmentation strategy. Below is an objective comparison of traditional techniques versus advanced in-source methodologies.
Strategy A: Traditional Higher-Energy Collisional Dissociation (HCD)
-
Mechanism: Beam-type collisional activation within a multipole collision cell (typically coupled with an Orbitrap or TOF analyzer). Ions receive a rapid bolus of energy, leading to non-equilibrium fragmentation[3].
-
Performance: For pyrimidinyl-pyrrolidines, standard HCD is highly inefficient for structural elucidation. The rapid energy deposition heavily favors the immediate neutral loss of the pyrimidine core, leaving only the charged pyrrolidine ion[4].
-
Best For: Targeted quantification (MRM/PRM) where a single, highly abundant product ion is desired for maximum sensitivity.
Strategy B: Ion Trap Collision-Induced Dissociation (CID)
-
Mechanism: Resonance-type activation within a 3D or linear ion trap. Ions are slowly heated through multiple low-energy collisions with a bath gas (e.g., Helium)[3].
-
Performance: Because CID is a slow-heating process, it exclusively accesses the lowest energy pathway—again, the cleavage of the pyrrolidine ring. However, ion traps allow for MSn capabilities. Researchers can isolate the pyrrolidine fragment and attempt MS3, but since the core is already lost, MS3 provides no information about the pyrimidine scaffold.
-
Best For: Distinguishing isomeric basic moieties, but ineffective for core scaffold elucidation.
Strategy C: The In-Source Fragmentation (ISF-HCD) Workflow
-
Mechanism: A recently validated approach (2026) intentionally utilizes elevated source voltages (e.g., Cone Voltage or Source CID) to induce the neutral or radical loss of the pyrrolidine moiety before the ions enter the mass analyzer[5].
-
Performance: By cleaving the proton-sequestering pyrrolidine in the dense ESI plume, the remaining pyrimidine core can be re-protonated by the surrounding solvent/gas matrix. The quadrupole then isolates this newly formed "Core Ion" (e.g., m/z 525 for GDC-6036)[2]. Subsequent HCD activation of this core ion forces the kinetic energy into the pyrimidine backbone, yielding rich, structurally informative MS/MS spectra that outperform traditional methods[1].
-
Best For: Comprehensive structural elucidation, impurity profiling, and metabolite identification.
Quantitative Performance Comparison
| Parameter | Standard HCD (Orbitrap) | Ion Trap CID | ISF-HCD Workflow |
| Activation Type | Beam-type (Non-resonant) | Resonance-type (Slow heating) | Source collision + Beam-type |
| Precursor Targeted | Intact [M+H]+ | Intact [M+H]+ | ISF Core Ion[M - Pyrrolidine + H]+ |
| Dominant Fragment | Pyrrolidine cation (e.g., m/z 98) | Pyrrolidine cation | Diverse pyrimidine backbone fragments |
| Structural Coverage | < 15% | < 15% | > 85% |
| Core Sensitivity | Low (Lost as neutral) | Low (Lost as neutral) | High (Charge redistributed to core) |
| Primary Utility | Routine Quantification | MSn tree generation | Unknown Impurity / Metabolite ID |
Mechanistic and Workflow Visualizations
Mechanistic comparison of standard HCD versus ISF-HCD for pyrrolidine-containing scaffolds.
Instrumental workflow for isolating and fragmenting the ISF-generated core ion.
Experimental Methodology: Self-Validating ISF-HCD Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It requires the establishment of a baseline failure (confirming proton sequestration) before optimizing the ISF rescue strategy.
Phase 1: Baseline Establishment (Control)
-
Sample Introduction: Infuse the pyrimidinyl-pyrrolidine analyte (e.g., 1 µg/mL in 50:50 MeOH:H2O with 0.1% Formic Acid) into the ESI source at standard soft-ionization settings (e.g., Spray Voltage 3.5 kV, Capillary Temp 275°C, minimal declustering potential).
-
Standard Acquisition: Acquire a standard HCD MS/MS spectrum of the intact [M+H]+ precursor using a Normalized Collision Energy (NCE) of 30.
-
Validation Check: Analyze the resulting spectrum. If the spectrum is heavily dominated by a single low-mass peak (e.g., the pyrrolidine cation) with <15% relative abundance of backbone fragments, the "proton sink" effect is confirmed. This validates the necessity of proceeding to Phase 2.
Phase 2: Source Parameter Optimization (ISF Generation) 4. Voltage Ramping: While monitoring the MS1 full scan, gradually ramp the in-source fragmentation parameters (e.g., Cone Voltage on Waters/Agilent systems, or Source CID/Declustering Potential on Thermo systems) in 10 V increments. 5. Core Ion Identification: Identify the emergence of the "Core Ion" corresponding to the precise neutral mass loss of the pyrrolidine moiety. 6. Validation Check: The optimal ISF voltage is achieved when the absolute intensity of the Core Ion is maximized without inducing secondary, uncontrolled fragmentation of the pyrimidine ring in the MS1 spectrum. Lock in this source voltage.
Phase 3: Core Ion Isolation and HCD Activation 7. Quadrupole Isolation: Program the quadrupole to isolate the newly generated ISF Core Ion using a narrow isolation window (1.0 to 1.5 m/z) to prevent co-isolation of background matrix ions. 8. HCD Activation: Apply a stepped NCE in the HCD cell (e.g., sweep from 20-40 NCE) to the isolated Core Ion. 9. High-Resolution Detection: Acquire the MS/MS spectrum in the Orbitrap or TOF analyzer. 10. Validation Check: The resulting spectrum must exhibit multiple high-intensity peaks corresponding to the cleavage of the pyrimidine ring and its surrounding functional groups. The absence of the dominant pyrrolidine peak confirms successful circumvention of proton sequestration, allowing for complete structural elucidation.
References
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.[Link]
-
Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Forensic Science International.[Link]
-
Stack Exchange Community. (2019). Difference between HCD and CID collision induced dissociations? Chemistry Stack Exchange.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol vs. Commercial Kinase Scaffolds
As a Senior Application Scientist, navigating the vast chemical space of kinase inhibitors requires moving beyond traditional flat aromatic rings. The compound 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol represents a highly optimized building block in fragment-based drug design. By coupling a classic 5-methylpyrimidine hinge-binding core with an sp3-hybridized pyrrolidin-3-ol moiety, this scaffold offers superior physicochemical properties and vector control compared to legacy commercial scaffolds.
This guide objectively compares the structural logic, binding metrics, and experimental validation of this advanced fragment against commercial mainstays like quinazolines and pyrazolo-pyrimidines.
Structural Profiling & Rationale
To understand the efficacy of a kinase inhibitor, we must dissect the causality behind its structural components. Every atom must serve a purpose in either target affinity or pharmacokinetic viability.
The Hinge Binder: 5-Methylpyrimidine vs. Quinazoline
Commercial (e.g., Gefitinib, Erlotinib) are highly potent but suffer from extreme planarity and hydrophobicity[1]. The 5-methylpyrimidine core offers a leaner alternative. It acts as an ATP adenine mimetic, where the N1 and N3 nitrogen atoms serve as critical hydrogen bond acceptors to anchor the molecule to the backbone amides of the kinase hinge region[2]. Furthermore, the 5-methyl group provides a localized lipophilic interaction that precisely fills the hydrophobic sub-pocket near the gatekeeper residue, a feature heavily utilized in targeting transcriptional kinases like CDK7/9 and CKIα[3].
The Solubilizing Vector: Pyrrolidin-3-ol
The most significant advantage of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol is its departure from "flatland." The incorporation of the pyrrolidine ring introduces significant sp3-hybridized carbon character (Fsp3).
-
Causality of sp3 Enrichment: Disrupting planar aromatic stacking lowers the partition coefficient (LogP) and dramatically improves aqueous solubility.
-
Vector Control: The 3-hydroxyl group on the pyrrolidine ring acts as a precise vector, directing hydrogen bond donors towards the solvent-exposed channel or the ribose pocket of the kinase[4]. This dual action—solubilization and targeted H-bonding—prevents the off-target toxicity commonly seen with overly lipophilic commercial scaffolds.
Quantitative Data Comparison
The following table summarizes the theoretical and empirical advantages of the 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol scaffold against standard commercial baselines.
| Feature / Metric | 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol | Quinazoline Scaffold (e.g., Gefitinib) | Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) |
| Core Structure | Monocyclic Pyrimidine + sp3 Pyrrolidine | Bicyclic Fused Aromatic | Bicyclic Fused Heteroaromatic |
| Hinge Binding Motif | N1/N3 of Pyrimidine | N1/N3 of Quinazoline | N1/N2 of Pyrazole & N of Pyrimidine |
| Fsp3 Character | High (~0.55) | Low (<0.10) | Low (<0.15) |
| Aqueous Solubility | High (Hydroxyl + Amine driven) | Low (Requires large solubilizing tails) | Moderate |
| Vector Direction | Solvent Exposed / Ribose Pocket | Deep Hydrophobic Pocket | Gatekeeper / Hinge |
| Typical Targets | CDK7/9, CKIα, SphK[3],[4] | EGFR, HER2, VEGFR[1] | BTK, Src, Lck |
Mechanistic Mapping
To visualize how these structural differences dictate binding, the following diagram maps the interaction zones within the kinase ATP-binding pocket.
Caption: Structural mapping of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol vs commercial scaffolds in the ATP pocket.
Self-Validating Experimental Protocols
A robust drug discovery pipeline requires a self-validating system where biochemical assays and structural biology confirm each other. Below are the standard operating procedures used to evaluate this scaffold.
Protocol A: ADP-Glo™ Kinase Inhibition Assay
We utilize the ADP-Glo assay because it directly measures kinase activity via ADP production, avoiding radioactive waste while providing a high signal-to-background ratio.
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol derivatives and the commercial reference compounds in 100% DMSO to create a 10-point dose-response curve.
-
Pre-Incubation: Combine the target kinase enzyme (e.g., CDK9 or EGFR), the specific peptide substrate, and the inhibitor in a 384-well plate. Incubate at room temperature for 15 minutes.
-
Causality: Pre-incubation ensures equilibrium binding is reached before the reaction starts, which is crucial for accurately measuring the IC50 of ATP-competitive inhibitors.
-
-
Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Causality: Depleting background ATP prevents false-positive luminescence, ensuring the final signal is strictly proportional to the ADP generated by the kinase.
-
-
Detection: Add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence and calculate the IC50 using non-linear regression.
Protocol B: X-ray Co-crystallography Validation
To validate that the 5-methylpyrimidine core binds the hinge and the pyrrolidin-3-ol projects into the solvent channel, structural validation is mandatory.
-
Protein Preparation: Express and purify the kinase domain (e.g., Sphingosine Kinase 1) using a baculovirus expression system, achieving >95% purity via size-exclusion chromatography.
-
Co-crystallization: Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of the inhibitor for 2 hours on ice.
-
Causality: Using a molar excess drives the equilibrium toward the fully occupied enzyme-inhibitor complex, which is essential for uniform crystal lattice formation and high-resolution diffraction.
-
-
Data Collection: Grow crystals using the hanging-drop vapor diffusion method. Collect diffraction data at a synchrotron source and refine the structure to confirm the predicted hydrogen-bonding network.
Caption: Self-validating experimental workflow for evaluating kinase inhibitor scaffolds.
References
-
Zare S, et al. "Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety." Scientific Reports. 2023;13(1):14461. URL: [Link]
-
Minzel W, et al. "Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models." Cell. 2018;175(1):171-185.e25. URL: [Link]
-
Baek DJ, et al. "Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors." Journal of Medicinal Chemistry. 2013;56(22):9310–9327. URL: [Link]
Sources
- 1. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Reference Standards for 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol: A Comprehensive Comparison Guide
In the development of targeted kinase inhibitors and advanced pharmaceutical active ingredients (APIs), pyrimidine-pyrrolidine derivatives serve as critical structural motifs. Specifically, 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1206970-14-0) is a highly polar, basic intermediate [1]. Accurate quantification of this intermediate during chemical synthesis is paramount to preventing impurity carryover into the final API.
Because UV-based chromatographic methods rely on relative response factors, the accuracy of your analytical method is entirely dependent on the quality of your reference standard. This guide objectively compares the three primary tiers of reference standards used for 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol analysis and provides field-proven, self-validating experimental protocols for their implementation.
The Metrological Hierarchy of Reference Standards
To establish a robust analytical control strategy, laboratories must choose between purchasing expensive primary standards for every analysis or establishing an internal qualification hierarchy. The industry gold standard relies on Quantitative Nuclear Magnetic Resonance (qNMR), which acts as a primary ratio method to link the intermediate to the International System of Units (SI) without requiring a structurally identical standard [2].
Fig 1. Metrological traceability hierarchy for reference standard qualification.
Comparative Analysis of Standard Tiers
The traditional "mass balance" approach (subtracting water, residual solvents, and inorganic impurities from 100%) is highly prone to error for polar compounds like 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol, which readily form hydrates. Therefore, qNMR-certified standards are vastly superior [3].
| Feature / Tier | Tier 1: Primary qNMR-Certified Standard | Tier 2: Commercial Secondary Standard | Tier 3: In-House Working Standard |
| Purity Assignment | Direct measurement via 1H qNMR against an SI-traceable internal standard. | Indirect measurement via Mass Balance (HPLC + KF + TGA + ROI). | Relative measurement via HPLC-UV against a Tier 1 standard. |
| Accuracy | Highest (± 0.1 - 0.5%) . Immune to undetected inorganic salts or non-UV absorbing impurities. | Moderate (± 1.0 - 2.0%) . Vulnerable to errors in water content or transparent impurities. | High (± 0.5 - 1.0%) . Dependent entirely on the accuracy of the Tier 1 parent standard. |
| Cost per Gram | Extremely High ($1,000+) | Moderate ($150 - $300) | Low (Cost of internal synthesis) |
| Best Use Case | Calibrating working standards; regulatory filings (IND/NDA). | Early discovery phase; non-GMP process development. | Routine GMP batch release; high-throughput IPC testing. |
Experimental Protocol: Absolute Purity via qNMR (Tier 1 Qualification)
To elevate an in-house batch of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol to a Primary Reference Standard, you must determine its absolute purity using qNMR. This method is standardized globally under ISO 24583 [4].
Causality of Design: 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol features an electron-deficient pyrimidine ring. The proton at the C2 position of the pyrimidine ring is highly deshielded, typically appearing as a distinct singlet far downfield (~8.5 ppm). We intentionally select Maleic Acid as the internal standard (IS) because its symmetric alkene protons appear as a sharp singlet at ~6.26 ppm, guaranteeing zero peak overlap with our analyte [2].
Fig 2. Step-by-step workflow for absolute purity determination via 1H qNMR.
Step-by-Step qNMR Methodology
-
Sample Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol and ~5 mg of NIST-traceable Maleic Acid into a clean vial.
-
Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Causality: DMSO-d6 is chosen because it easily dissolves both the polar pyrrolidinol and the dicarboxylic acid without inducing chemical shifts that cause signal overlap.
-
NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum on a ≥400 MHz instrument.
-
Critical Parameter: Set the relaxation delay (D1) to at least 60 seconds. Causality: Quantitative accuracy requires that all excited protons fully return to their ground state before the next pulse. D1 must be > 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton.
-
-
Processing & Integration: Apply baseline correction. Integrate the Maleic Acid singlet at 6.26 ppm (2 protons) and the pyrimidine C2-H singlet at ~8.5 ppm (1 proton).
-
Self-Validating System Suitability: The signal-to-noise (S/N) ratio for both integrated peaks must be > 250:1. The analysis must be performed in triplicate, with a Relative Standard Deviation (RSD) of the calculated purity ≤ 0.5%.
Experimental Protocol: Routine HPLC-UV Assay (Tier 3 Utilization)
Once the absolute purity of the working standard is established via qNMR, it is deployed for routine High-Performance Liquid Chromatography (HPLC) analysis.
Causality of Design: The tertiary amine nitrogen connecting the pyrimidine to the pyrrolidine ring is highly basic. If analyzed at a neutral pH, this nitrogen will interact with residual silanol groups on the silica stationary phase, causing severe peak tailing and integration errors. Therefore, we utilize an acidic mobile phase (0.1% Trifluoroacetic acid) to fully protonate the analyte, ensuring sharp, symmetrical peaks.
Step-by-Step HPLC-UV Methodology
-
Standard Preparation: Accurately weigh 25.0 mg of the qualified 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm. Causality: The pyrimidine ring exhibits a strong π-π transition near 240 nm, maximizing sensitivity while avoiding the low-wavelength noise of the TFA buffer.*
-
-
Self-Validating System Suitability:
-
Inject the standard solution 5 times consecutively.
-
Acceptance Criteria: Tailing factor (Tf) must be ≤ 1.5. Theoretical plates (N) > 5000. Peak area RSD must be ≤ 1.0%. If the RSD exceeds 1.0%, the system is not stable enough for quantitative release testing, and the injector/pump must be serviced.
-
Conclusion
For the analysis of complex, polar pharmaceutical intermediates like 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol, relying solely on commercial secondary standards characterized by mass balance introduces unacceptable risk. By establishing an internal metrological hierarchy—using qNMR to certify a primary standard, which then calibrates routine HPLC working standards—laboratories can achieve SI-traceable accuracy, ensure regulatory compliance, and significantly reduce long-term analytical costs.
References
-
Quantitative NMR Assays (qNMR) - A Superior Method for Determining Purity Bruker Corporation[Link]
-
Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583) JEOL Ltd. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Molecules[Link]
Benchmarking Pyrimidine-Based Fragments: A Comparative Guide to Potency Validation in Kinase Assays
Executive Summary: The Pyrimidine Paradox
In Fragment-Based Drug Discovery (FBDD), the pyrimidine scaffold is ubiquitous. As a bio-isostere of the adenine ring in ATP, it is a "privileged structure" for targeting the hinge region of kinases.[1] However, this popularity introduces a critical benchmarking challenge: How do we accurately distinguish specific, low-affinity binding (
Pyrimidine fragments often exhibit weak affinity and low solubility, making them prone to forming colloidal aggregates that sequester enzymes, leading to false positives in standard biochemical assays. This guide compares the efficacy of three primary screening modalities—TR-FRET, SPR, and NMR—and provides a validated workflow to benchmark potency with high scientific integrity.
The Scaffold: Why Pyrimidines?
Before benchmarking, one must understand the interaction mechanics. Pyrimidines typically bind to the ATP-binding pocket (hinge region) of kinases via a bidentate hydrogen bond network.
-
N1/C2/N3 Face: Acts as the acceptor-donor-acceptor motif mimicking adenine.
-
C4/C6 Positions: Key vectors for "fragment growing" to access the ribose pocket or the hydrophobic back-pocket (gatekeeper residue).
Visualization: Pyrimidine Hinge Interaction
The following diagram illustrates the canonical binding mode that assays must detect.
Figure 1: Canonical bidentate hydrogen bonding between a 2-aminopyrimidine fragment and the kinase hinge region backbone.
Comparative Guide: Assay Technologies
When benchmarking pyrimidine fragments, "Potency" is meaningless without "Validation." Below is a comparative analysis of the three dominant technologies used to validate these weak binders.
Table 1: Technology Performance Matrix
| Feature | TR-FRET (Time-Resolved FRET) | SPR (Surface Plasmon Resonance) | STD-NMR (Saturation Transfer Difference) |
| Primary Output | IC50 (Inhibition) | Binding Epitope & Affinity | |
| Throughput | High (384/1536-well) | Medium (High with ProteOn/Biacore 8K) | Low |
| Sensitivity | High (nM range), but poor for mM binders | High (can detect | Very High (detects transient binders) |
| Pyrimidine Risk | High: Pyrimidines are aromatic and can quench fluorescence or fluoresce intrinsically (autofluorescence). | Low: Label-free detection eliminates optical interference. | None: Direct observation of magnetization transfer. |
| False Positive Rate | Moderate (Aggregation, inner filter effect) | Low (if stoichiometry is monitored) | Very Low |
| Sample Consumption | Low (< 10 | Medium (Flow-based) | High (requires high conc. ligand) |
| Verdict | Primary Screen Only. Prone to artifacts with weak binders. | Gold Standard for Potency. Essential for validating 1:1 binding. | Structural Truth. Use for resolving ambiguous hits.[2] |
Critical Insight: The Fluorescence Trap
Many researchers fail to account for the Inner Filter Effect (IFE) . Pyrimidine derivatives often absorb UV/Vis light in ranges overlapping with FRET donors (e.g., Europium or Terbium cryptates).
-
Recommendation: If using TR-FRET, you must run a counter-screen with the fluorophore alone (no enzyme) to quantify signal quenching by the fragment.
Experimental Protocol: The Validation Cascade
To ensure data integrity, do not rely on a single assay. Use this orthogonal validation workflow.
Step 1: Primary Screen (Enzymatic)
Objective: Identify potential binders from the library.
-
Method: Kinase-Glo (Luminescence) or TR-FRET.
-
Concentration: Screen at high concentration (e.g., 500
or 1 mM) to catch weak binders ( mM). -
Control: Include Staurosporine (high potency) and a known weak-binding pyrimidine fragment (e.g., 4-phenylpyrimidin-2-amine) as a positive control.
Step 2: Detergent Counter-Screen (Aggregation Check)
Objective: Eliminate colloidal aggregators (common with planar pyrimidines).
-
Protocol: Re-run the primary hits in the presence of 0.01% or 0.1% Triton X-100 (or Tween-20).
-
Logic: If the IC50 shifts significantly (potency drops) with detergent, the compound was likely acting via non-specific sequestration (aggregation) rather than specific binding.
Step 3: Biophysical Validation (SPR)
Objective: Determine accurate
-
Instrument: Biacore T200/8K or Bio-Rad ProteOn.
-
Protocol:
-
Immobilize Kinase (Target) via biotin-streptavidin or amine coupling.
-
Inject fragment concentration series (e.g., 0, 31, 62, 125, 250, 500, 1000
). -
Solvent Correction: Crucial. Pyrimidines require DMSO. Run a DMSO calibration curve (3% to 5%) to correct bulk refractive index changes.
-
-
Success Criteria:
-
Square-wave sensorgrams (fast on/off rates typical of fragments).
-
Stoichiometry (
): The theoretical should match the observed response. If Observed Theoretical , you have super-stoichiometric binding (aggregation/non-specific).
-
Visualization: The Validation Workflow
Figure 2: Orthogonal screening cascade to filter false positives and validate fragment potency.
Data Analysis: Ligand Efficiency (LE)
Potency (
Formula:
Table 2: Representative Benchmarking Data (Hypothetical)
| Compound ID | Structure | MW (Da) | HAC | SPR | Ligand Efficiency (LE) | Status |
| Pyr-001 | 2-aminopyrimidine | 95 | 7 | 2500 | 0.50 | Excellent Start |
| Pyr-002 | 4-phenyl-2-aminopyrimidine | 171 | 13 | 120 | 0.41 | Valid Hit |
| Pyr-003 | 4,6-diphenyl-pyrimidine | 232 | 18 | 50 | 0.32 | Bloated (Low LE) |
| Pyr-Agg | Lipophilic Analog | 280 | 20 | N/A (Non-saturating) | N/A | False Positive (Aggregator) |
Interpretation:
-
Pyr-001 has high LE (0.50). Even though
is weak (2.5 mM), it is the most efficient binder atom-for-atom. -
Pyr-003 looks more potent (50
) but has "bought" that affinity by adding too much lipophilic mass, lowering its LE. In FBDD, Pyr-001 or Pyr-002 are superior starting points.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology. Link
-
Lepre, C. A., et al. (2004). "Screening for inhibitors of protein-protein interactions using NMR spectroscopy." Chemical Reviews. Link
-
Cytiva (Biacore). "Fragment-based drug discovery using SPR: A guide." Cytiva Life Sciences Application Guides. Link
-
Hopkins, A. L., et al. (2014). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today. Link
Sources
Spectroscopic Analysis of 4-Amino-5-Methylpyrimidine Derivatives: A Comparative Methodological Guide
Executive Summary
4-Amino-5-methylpyrimidine is a highly privileged pharmacophore in medicinal chemistry. It serves as the core structural unit of thiamine (Vitamin B1)—often isolated as a primary photolysis product under UV irradiation in neutral environments[1]—and forms the backbone of numerous modern kinase inhibitors and antimicrobial agents.
For drug development professionals, validating the structural integrity, tautomeric state, and substitution patterns of these derivatives is critical. This guide objectively compares the performance of different spectroscopic techniques (UV-Vis and FT-IR) and sample preparation methodologies, providing a causal framework for interpreting the distinct spectral signatures of 4-amino-5-methylpyrimidine derivatives.
Comparative UV-Vis Spectroscopy: Electronic Transitions & Causality
Ultraviolet-visible (UV-Vis) spectroscopy is highly sensitive to the electronic environment of the pyrimidine ring. The base pyrimidine structure exhibits a strong
Mechanistic Causality: Substitution and Protonation
The 4-amino group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the ring and raising the energy of the Highest Occupied Molecular Orbital (HOMO). The 5-methyl group adds a synergistic, albeit weaker, inductive (+I) effect. Together, they significantly lower the HOMO-LUMO gap, causing a bathochromic (red) shift compared to unsubstituted pyrimidine.
To validate the accessibility and basicity of the pyrimidine nitrogen atoms (N1/N3), analysts compare spectra in neutral versus acidic media. Titration with Trifluoroacetic Acid (TFA) forces protonation at the ring nitrogen. This stabilizes the excited state (LUMO), resulting in a quantifiable secondary bathochromic shift. Comparative studies on analogous 2-methyl and 2-amino pyrimidine derivatives demonstrate that TFA addition can shift the
Data Presentation: UV-Vis Absorption Profiles
Table 1: Comparative UV-Vis shifts of pyrimidine derivatives in neutral vs. acidic environments.
| Compound / Derivative | Solvent | Neutral | Acidic (TFA) | Shift ( | Diagnostic Value |
| Pyrimidine (Base) | EtOH | ~240 | ~245 | +5 nm | Baseline reference |
| 4-Amino-5-methylpyrimidine | EtOH | ~285 | ~310 | +25 nm | Confirms N-protonation |
| 2-Methyl Pyrimidine Analog | EtOH | ~320 | ~371 | +51 nm | High basicity indicator |
| 2-Amino Pyrimidine Analog | EtOH | ~332 | ~359 | +27 nm | Indicates competing tautomerization |
Comparative FT-IR Spectroscopy: Vibrational Modes & Matrix Effects
Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for confirming the presence of the primary amine and the integrity of the pyrimidine ring. However, the choice of sample preparation—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—drastically impacts data quality.
Mechanistic Causality: Matrix Interference
Many 4-amino-5-methylpyrimidine derivatives (especially hydrobromide or hydrochloride salts) are highly hygroscopic. Potassium bromide (KBr) is also inherently hygroscopic. When preparing a KBr pellet, atmospheric moisture is rapidly absorbed, creating a massive, broad O-H stretching band centered around 3400 cm⁻¹. This artifact completely obscures the critical N-H stretching vibrations of the free amino group, which naturally occur in the 3456–3182 cm⁻¹ range[3].
By contrast, ATR-FTIR utilizes a monolithic diamond or ZnSe crystal, requiring no hygroscopic matrix. This allows for the clear resolution of the primary amine's asymmetric and symmetric stretching doublet. Furthermore, the pyrimidine ring's C=N and C=C stretching vibrations are sharply resolved between 1685 and 1596 cm⁻¹[4].
Data Presentation: ATR vs. KBr Performance
Table 2: Comparative FT-IR resolution of key vibrational modes.
| Vibrational Mode | Expected Frequency (cm⁻¹) | KBr Pellet Performance | ATR-FTIR Performance |
| N-H Stretch (Primary Amine) | 3456 – 3182 | Poor (Masked by water) | Excellent (Sharp doublet) |
| C=N / C=C Ring Stretch | 1685 – 1596 | Good | Excellent |
| C-N Bending | ~1359 | Good | Good |
| C-H Out-of-Plane Bending | 800 – 700 | Excellent | Good (Depth of penetration limits low-Z) |
Experimental Methodologies: Self-Validating Protocols
As a best practice, analytical workflows must be self-validating. The following protocols integrate internal checks to ensure data trustworthiness.
Protocol A: pH-Dependent UV-Vis Spectrophotometry
-
Solvent Baseline (Trustworthiness Check): Record a baseline from 200–400 nm using spectrophotometric-grade ethanol to ensure optical clarity.
-
Sample Preparation: Dissolve the 4-amino-5-methylpyrimidine derivative to a final concentration of 10 µM. Ensure complete dissolution to prevent Rayleigh scattering artifacts.
-
Neutral Acquisition: Scan the sample. Identify the primary
transition peak. -
Acidification (The Causal Check): Add 1% v/v Trifluoroacetic Acid (TFA) directly to the cuvette and invert to mix.
-
Protonated Acquisition: Re-scan the sample.
-
Interpretation: A successful bathochromic shift confirms the pyrimidine nitrogen is accessible and basic[2]. If no shift occurs, the nitrogen is likely sterically hindered or locked in an intramolecular hydrogen bond.
-
Protocol B: ATR-FTIR Solid-State Characterization
-
Crystal Validation: Clean the diamond ATR crystal with isopropanol. Perform a background scan. Crucial: The background must show >95% transmittance in the 4000-3000 cm⁻¹ region to confirm the absence of residual moisture or proteinaceous contaminants.
-
Sample Application: Place 2–5 mg of the solid derivative directly onto the crystal. Apply consistent pressure using the mechanical anvil to ensure intimate contact with the evanescent wave.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).
-
Spectral Deconvolution: Analyze the 3456–3182 cm⁻¹ region.
-
Interpretation: The presence of a distinct doublet confirms the -NH2 group at the 4-position[3]. A single broad peak suggests the formation of a secondary amine or extensive amino-imino tautomerization.
-
Analytical Workflow Visualization
Fig 1: Comparative spectroscopic workflow for 4-amino-5-methylpyrimidine derivative validation.
Conclusion
When characterizing 4-amino-5-methylpyrimidine derivatives, relying on a single spectroscopic method or outdated sample preparation techniques can lead to misinterpretation. ATR-FTIR vastly outperforms traditional KBr transmission by eliminating hygroscopic matrix interference, allowing for precise mapping of the 4-amino group. Concurrently, pH-dependent UV-Vis spectroscopy provides an elegant, self-validating method to probe the electronic environment and steric accessibility of the pyrimidine core. By combining these optimized techniques, researchers can ensure the highest level of structural confidence during drug development.
References
1.[1] Stepuro, I.I., et al. "Interaction of acetaldehyde and aliphatic aldehydes with the aminopyrimidine component of thiamine resulting in the formation of cyclic adducts." Biochemistry (Moscow). Available at:[Link] 2.[2] "Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions." ACS Omega / PMC. Available at:[Link] 3.[3] "Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum." International Journal of Innovative Research in Science, Engineering and Technology. Available at:[Link] 4.[4] "Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation." Letters in Applied NanoBioScience. Available at:[Link]
Sources
1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat 1-(5-Methylpyrimidin-4-yl)pyrrolidin-3-ol as a bioactive heterocyclic amine . Due to the pyrrolidine moiety, this compound is basic and potentially corrosive. Due to the pyrimidine scaffold, it must be handled as a potential kinase inhibitor (bioactive).
Core Disposal Directive:
-
DO NOT mix with acidic waste streams (risk of exothermic neutralization).
-
DO NOT mix with strong oxidizers (risk of N-oxide formation or combustion).
-
DO: Segregate as "Basic Organic Heterocyclic Waste" destined for high-temperature incineration.
Chemical Profile & Hazard Identification
Rationale: As this specific intermediate often lacks a comprehensive commercial SDS, we apply Structure-Activity Relationship (SAR) safety protocols based on its functional moieties: the basic pyrrolidine and the aromatic pyrimidine.
| Property | Characteristic | Operational Implication |
| Chemical Nature | Nitrogenous Heterocycle (Base) | Incompatible with acids and oxidizers.[3] |
| Bioactivity | Potential Kinase Inhibitor | Treat as a "P-Listed" equivalent (acutely toxic) until proven otherwise. |
| Physical State | Solid (typically) | Dust generation is a primary inhalation risk. |
| Acidity/Basicity | Basic ( | Can cause chemical burns; raises pH of waste streams. |
| Solubility | Amphiphilic | Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water. |
Pre-Disposal Treatment & Segregation
Expert Insight: The most common accident involving heterocyclic amines is the accidental mixing with oxidizing acids (like Nitric Acid) in general waste carboys, leading to violent evolution of
Step 1: Purity Assessment
Is the material a pure solid or dissolved in a solvent?
-
Pure Solid: Do not dissolve for disposal. Disposal as a solid minimizes volume and spill risk.
-
Solution (Mother Liquor): Identify the solvent. If dissolved in DMSO or DMF, the waste stream must be segregated from aqueous waste to prevent phase separation or precipitation in the waste drum.
Step 2: Chemical Deactivation (Optional but Recommended for Bioactives)
If the compound is suspected of high potency (e.g.,
-
Reagent: 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Oxidative ring opening of the pyrrolidine and chlorination of the pyrimidine renders the pharmacophore inactive.
-
Procedure: Wipe contaminated surfaces with bleach, allow 15 minutes contact time, then rinse with water. Collect rinsate as Aqueous Basic Waste .
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound/Spoiled Batches)
-
PPE Selection: Nitrile gloves (double-gloved, min 0.11mm outer), lab coat, safety glasses. Use a powder respirator (N95) if handling >100mg outside a fume hood.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container into a secondary bag (Zip-lock style).
-
Labeling: Affix a hazardous waste tag.
-
Binning: Place in the Solid Hazardous Waste drum (typically blue or black barrel).
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
-
pH Check: Check the pH of the solution. If pH > 12, it is Corrosive (RCRA D002).
-
Solvent Compatibility:
-
Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste .
-
Non-Halogenated (Methanol, Acetone, DMSO): Segregate into Non-Halogenated Organic Waste .
-
-
The "Acid Test": Ensure the receiving waste container does not contain acidic byproducts (e.g., TFA, HCl,
).-
If Acidic Waste is the only option: You must neutralize the amine solution slowly in a separate beaker using dilute
to pH 7 before adding it to the drum to prevent a drum geyser.
-
Visual Workflow: Decision Matrix
Figure 1: Decision matrix for segregating heterocyclic amine waste to prevent chemical incompatibility events.
Regulatory & Compliance Context
-
RCRA Classification (USA): While not explicitly P-listed or U-listed by CAS number, the generator must apply "Knowledge of Process."
-
If pH > 12.5: D002 (Corrosive) .
-
If used in drug synthesis: Treat as Hazardous Waste (Ignitable/Toxic) depending on solvent.
-
-
EPA Waste Code Suggestion: If pure, label as "Non-Regulated Chemical Waste" unless toxicity data confirms
. However, best practice in pharma is to code as D001 (Ignitable) if in solvent, or generic hazardous waste for incineration.
Emergency Contingencies
| Event | Immediate Action | Cleanup Material |
| Powder Spill | Evacuate area. Don N95 mask. | Wet wipe (do not dry sweep to avoid dust). Place wipes in hazardous waste. |
| Liquid Spill | Absorb immediately. | Vermiculite or clay absorbent. Do not use paper towels if the solvent is an oxidizer (rare, but possible). |
| Skin Contact | Wash with soap and water for 15 mins. | Do not use ethanol (increases absorption of pyrrolidines). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Segregation of Waste.[6] EPA.gov. [Link]
-
PubChem. (2024). Compound Summary: Pyrrolidine Derivatives Safety Profile. National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
